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  • Product: 2-(2-Ethyl-1H-imidazol-1-yl)aniline
  • CAS: 937607-78-8

Core Science & Biosynthesis

Foundational

synthesis and characterization of 2-(2-Ethyl-1H-imidazol-1-yl)aniline

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(2-Ethyl-1H-imidazol-1-yl)aniline Abstract This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed cha...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(2-Ethyl-1H-imidazol-1-yl)aniline

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 2-(2-Ethyl-1H-imidazol-1-yl)aniline, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a versatile building block, its efficient synthesis and unambiguous structural confirmation are paramount. This document moves beyond a simple recitation of steps, delving into the causal reasoning behind strategic choices in the synthetic pathway and the synergistic application of modern analytical techniques. We present a robust two-step synthetic route commencing with the N-arylation of 2-ethyl-1H-imidazole followed by a nitro group reduction. Each stage is accompanied by a detailed, self-validating experimental protocol. Furthermore, this guide outlines a multi-technique approach for structural elucidation, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to ensure the highest degree of confidence in the final product's identity and purity.

Introduction and Strategic Overview

2-(2-Ethyl-1H-imidazol-1-yl)aniline is an aromatic amine featuring a 2-ethyl-substituted imidazole ring linked to the ortho position of an aniline moiety. The strategic placement of the imidazole nitrogen and the primary amine provides multiple coordination sites, making it a valuable ligand precursor and a key intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and functional materials. The presence of the primary amine offers a reactive handle for a wide array of subsequent chemical transformations.

The core challenge in synthesizing this molecule lies in the regioselective formation of the C-N bond between the imidazole and phenyl rings while preserving the reactive aniline functionality. A direct coupling of 2-ethyl-1H-imidazole with 2-haloaniline is often complicated by the nucleophilicity of the aniline's amino group, which can lead to side reactions or interfere with catalyst activity. Therefore, a more strategic approach employing a protected or precursor form of the amine is warranted.

Retrosynthetic Analysis and Synthesis Strategy

A logical retrosynthetic analysis of the target molecule involves the disconnection of the N-aryl bond. This approach points to two primary synthons: the 2-ethyl-1H-imidazole nucleus and a phenyl group functionalized with an amino group (or a precursor) and a suitable leaving group for a C-N coupling reaction.

To circumvent the challenges associated with the free amine, our strategy employs a 2-nitrophenyl precursor. The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic substitution and is a stable, readily available precursor to the desired aniline. The synthesis is thus logically divided into two primary stages:

  • N-Arylation: Formation of the C-N bond between 2-ethyl-1H-imidazole and a 1-halo-2-nitrobenzene.

  • Reduction: Conversion of the nitro group in the resulting intermediate to the target primary amine.

G Target 2-(2-Ethyl-1H-imidazol-1-yl)aniline Disconnect1 C-N Bond Disconnection (N-Arylation Precursor) Target->Disconnect1 Retrosynthesis Intermediate 1-(2-Nitrophenyl)-2-ethyl-1H-imidazole Disconnect1->Intermediate Disconnect2 Nitro Group Reduction Intermediate->Disconnect2 Retrosynthesis Synthon1 2-Ethyl-1H-imidazole Disconnect2->Synthon1 Synthon2 1-Halo-2-nitrobenzene Disconnect2->Synthon2

Figure 1: Retrosynthetic analysis of the target molecule.

This two-step approach is advantageous due to the high reliability of both N-arylation reactions on electron-deficient rings and standard nitro-to-amine reduction protocols.

Detailed Synthesis Protocols

The following protocols are designed to be self-validating, with clear endpoints and purification strategies.

Stage 1: Synthesis of 1-(2-Nitrophenyl)-2-ethyl-1H-imidazole

The formation of the N-aryl bond can be accomplished through several established methods, including copper-catalyzed Ullmann condensations or palladium-catalyzed Buchwald-Hartwig aminations.[1][2] However, for this specific transformation, where the aryl halide is activated by a strong electron-withdrawing nitro group, a classical Nucleophilic Aromatic Substitution (SNAr) is often the most efficient, cost-effective, and operationally simple method, avoiding the need for expensive transition metal catalysts.[3] We will detail the SNAr protocol using 1-fluoro-2-nitrobenzene, as the carbon-fluorine bond is highly polarized and an excellent leaving group in this context.

  • Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-ethyl-1H-imidazole (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and anhydrous dimethylformamide (DMF, approx. 0.2 M relative to the imidazole).

  • Reaction Initiation: Stir the resulting suspension at room temperature for 15 minutes to ensure the deprotonation of the imidazole. To this mixture, add 1-fluoro-2-nitrobenzene (1.1 eq.) dropwise via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours. The causality here is that elevated temperature is required to overcome the activation energy for the SNAr reaction, while the polar aprotic solvent (DMF) effectively solvates the potassium cation, enhancing the nucleophilicity of the imidazolide anion.

  • Monitoring: Track the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes. The disappearance of the 2-ethyl-1H-imidazole spot and the appearance of a new, higher Rf product spot indicate reaction completion.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water and ethyl acetate. The product will partition into the organic layer.

  • Extraction & Washing: Separate the layers and extract the aqueous phase two more times with ethyl acetate. Combine the organic extracts and wash sequentially with water (2x) and brine (1x) to remove residual DMF and inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude oil or solid can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure 1-(2-nitrophenyl)-2-ethyl-1H-imidazole.

ReagentMolar Eq.Purpose
2-Ethyl-1H-imidazole1.0Nucleophile
1-Fluoro-2-nitrobenzene1.1Electrophile
Potassium Carbonate2.0Base (Imidazole Deprotonation)
Dimethylformamide (DMF)SolventPolar aprotic solvent

Table 1: Reagents and conditions for the synthesis of 1-(2-Nitrophenyl)-2-ethyl-1H-imidazole.

Stage 2: Synthesis of 2-(2-Ethyl-1H-imidazol-1-yl)aniline

The reduction of the nitro group is a fundamental transformation in organic synthesis. While various methods exist, such as catalytic hydrogenation (H₂/Pd-C), reduction with iron powder in acetic acid, or using tin(II) chloride (SnCl₂), the latter is a highly reliable and robust laboratory-scale method that is tolerant of many functional groups.[4]

  • Reagent Preparation: In a round-bottom flask, dissolve the 1-(2-nitrophenyl)-2-ethyl-1H-imidazole (1.0 eq.) from Stage 1 in ethanol or ethyl acetate.

  • Reaction Initiation: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq.) to the solution. To this mixture, add concentrated hydrochloric acid (HCl) dropwise with stirring. The reaction is often exothermic and may require cooling in an ice bath.

  • Reaction Execution: After the initial exotherm subsides, heat the mixture to reflux (approx. 60-70 °C) for 2-4 hours. The tin(II) chloride acts as the reducing agent in the acidic medium.

  • Monitoring: Monitor the reaction by TLC until the starting nitro-compound is fully consumed.

  • Work-up and Neutralization: Cool the reaction mixture to room temperature and carefully quench by pouring it over crushed ice. Basify the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is > 8. This step neutralizes the excess acid and precipitates tin salts. Caution: This neutralization is exothermic and may produce gas.

  • Extraction: Extract the resulting aqueous slurry multiple times with ethyl acetate or dichloromethane. The desired aniline product is more soluble in the organic phase.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization to afford the final product, 2-(2-Ethyl-1H-imidazol-1-yl)aniline, typically as a solid.

G cluster_0 Stage 1: N-Arylation cluster_1 Stage 2: Reduction Start 2-Ethyl-1H-imidazole + 1-Fluoro-2-nitrobenzene Step1 Add K₂CO₃ in DMF Start->Step1 Step2 Heat to 90°C, 12-18h Step1->Step2 Step3 Work-up & Purification Step2->Step3 Intermediate 1-(2-Nitrophenyl)-2-ethyl- 1H-imidazole Step3->Intermediate Step4 Dissolve in EtOH, add SnCl₂·2H₂O Intermediate->Step4 Step5 Add conc. HCl, Heat to 70°C, 2-4h Step4->Step5 Step6 Neutralize & Purify Step5->Step6 Final 2-(2-Ethyl-1H-imidazol-1-yl)aniline Step6->Final

Figure 2: Overall workflow for the two-step synthesis.

Comprehensive Characterization

Unambiguous confirmation of the molecular structure is achieved by employing a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system of analysis.

G Product Target Molecule C₁₁H₁₃N₃ NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Confirms MS Mass Spectrometry Product->MS Confirms IR IR Spectroscopy Product->IR Confirms EA Elemental Analysis Product->EA Confirms NMR_Data Connectivity & Carbon-Proton Framework NMR->NMR_Data MS_Data Molecular Weight & Formula (HRMS) MS->MS_Data IR_Data Key Functional Groups (-NH₂, C=N, C-H) IR->IR_Data EA_Data Elemental Composition (%C, %H, %N) EA->EA_Data

Figure 3: Logic of the multi-technique characterization approach.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[5] Both ¹H and ¹³C NMR spectra should be acquired.

  • ¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The expected signals are detailed in Table 3.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their chemical environment (e.g., aromatic, aliphatic, sp² vs. sp³).

Predicted Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.2-7.4m2HAr-H Protons on the aniline ring adjacent to the imidazole
~6.8-7.0m2HAr-H Remaining two protons on the aniline ring
~7.1d1HImidazole-H Imidazole proton, likely a doublet
~6.9d1HImidazole-H Second imidazole proton, likely a doublet
~4.5-5.0br s2H-NH₂ Amine protons, broad signal, D₂O exchangeable
~2.7q2H-CH₂ CH₃Methylene protons of the ethyl group, quartet
~1.2t3H-CH₂CH₃ Methyl protons of the ethyl group, triplet

Table 3: Predicted ¹H NMR data for 2-(2-Ethyl-1H-imidazol-1-yl)aniline in CDCl₃. Note: Actual shifts may vary.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound, providing strong evidence for its elemental composition.[6]

  • Molecular Formula: C₁₁H₁₃N₃

  • Monoisotopic Mass: 187.1109 g/mol

  • Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is recommended. An observed mass matching the calculated value to within ±5 ppm provides unambiguous confirmation of the elemental formula.

  • Expected Ion: In positive ion mode, the primary observed species will be the protonated molecule [M+H]⁺ at m/z 188.1182.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the presence of key functional groups.[7]

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
3450 - 3300Medium, Sharp (doublet)Primary Amine (-NH₂)N-H Symmetric & Asymmetric Stretch
3150 - 3000Medium-WeakAromatic C-HC-H Stretch
2980 - 2850MediumAliphatic C-H (Ethyl)C-H Stretch
1620 - 1580StrongAromatic C=CC=C Stretch
1550 - 1480StrongImidazole C=NC=N Stretch

Table 4: Characteristic IR absorption bands for 2-(2-Ethyl-1H-imidazol-1-yl)aniline.

Conclusion

This guide has detailed a robust and logically sound methodology for the . By employing a strategic two-step synthesis involving SNAr coupling followed by nitro group reduction, the target compound can be obtained in high purity and good yield. The comprehensive characterization workflow, integrating NMR, MS, and IR spectroscopy, provides a self-validating framework for ensuring the structural integrity of the final product. This scientifically grounded approach provides researchers and drug development professionals with a reliable pathway to access this valuable chemical building block.

References

  • Wikipedia. (n.d.). 2-Nitroaniline. Retrieved February 15, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). 2-nitroaniline – Knowledge and References. Retrieved February 15, 2026, from [Link]

  • PubMed. (2020). Synthesis of 2-nitro aniline derivative of 3, 4, 5-trihydroxybenzoic acid, its metal complexes, characterization and bioassay. Pak J Pharm Sci, 33(4), 1451-1458. Retrieved February 15, 2026, from [Link]

  • Royal Society of Chemistry. (2020). Supporting Information for a related benzimidazole structure. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved February 15, 2026, from [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl) -1H-benzo[d]imidazole-5-carboxylate. Retrieved February 15, 2026, from [Link]

  • ACS Publications. (2005). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2025). Cu2O-catalyzed Ullmann-type reaction of vinyl bromides with imidazole and benzimidazole. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved February 15, 2026, from [Link]

  • University of Groningen Research Portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved February 15, 2026, from [Link]

  • International Journal of Research in Pharmacy and Chemistry. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Retrieved February 15, 2026, from [Link]

  • Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved February 15, 2026, from [Link]

  • ChemEurope.com. (n.d.). Ullmann condensation. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved February 15, 2026, from [Link]

  • National Institutes of Health (NIH). (n.d.). 2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol. Retrieved February 15, 2026, from [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 4-[2-imidazol-1-yl-2-(2-thienyl)ethyl]aniline. Retrieved February 15, 2026, from [Link]

  • PubMed. (n.d.). Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2020). Synthesis and characterization of novel mixed complexes derived from 2-aminomethylbenzimidazole and 2-(1H-Benzimidazol-2-yl) aniline and theoretical prediction of toxicity. Retrieved February 15, 2026, from [Link]

  • arXiv. (2014). Competitive Fragmentation Modeling of ESI-MS/MS Spectra for Metabolite Identification. Retrieved February 15, 2026, from [Link]

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  • National Institutes of Health (NIH). (n.d.). 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl methanesulfonate. Retrieved February 15, 2026, from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-Ethyl-1H-imidazol-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals Foreword: A Molecule of Interest in Modern Drug Discovery The landscape of medicinal chemistry is in constant pursuit of novel scaffolds that offer unique p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule of Interest in Modern Drug Discovery

The landscape of medicinal chemistry is in constant pursuit of novel scaffolds that offer unique pharmacological profiles. Within this landscape, heterocyclic compounds, particularly those containing imidazole and aniline moieties, have consistently demonstrated a broad spectrum of biological activities. The molecule 2-(2-Ethyl-1H-imidazol-1-yl)aniline represents a compelling, albeit underexplored, chemical entity at the confluence of these two pharmacologically significant groups. Its unique structural arrangement suggests potential applications in oncology, infectious diseases, and beyond, making a thorough understanding of its fundamental physicochemical properties a critical first step for any research and development program.

This technical guide serves as a comprehensive resource for scientists and researchers embarking on the characterization of 2-(2-Ethyl-1H-imidazol-1-yl)aniline. In the absence of extensive published experimental data for this specific molecule, this document provides a robust framework of predicted properties and detailed, field-proven experimental protocols for their empirical determination. The methodologies outlined herein are designed to be self-validating systems, ensuring the generation of accurate and reproducible data essential for informed decision-making in drug discovery and development.

Molecular Structure and Predicted Physicochemical Profile

The foundational step in characterizing any new chemical entity is a thorough understanding of its structure and a predictive assessment of its key physicochemical parameters. These properties govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2]

Chemical Structure:

G cluster_0 Solubility Determination Workflow Start Start Weigh_Excess_Compound Weigh excess compound Start->Weigh_Excess_Compound Add_Solvent Add known volume of solvent Weigh_Excess_Compound->Add_Solvent Equilibrate Equilibrate (Shake/Stir) Add_Solvent->Equilibrate Separate_Phases Separate solid and liquid phases Equilibrate->Separate_Phases Analyze_Supernatant Analyze supernatant (e.g., HPLC) Separate_Phases->Analyze_Supernatant Calculate_Solubility Calculate solubility Analyze_Supernatant->Calculate_Solubility End End Calculate_Solubility->End G cluster_1 pKa Determination by Potentiometric Titration Start Start Prepare_Solution Prepare compound solution Start->Prepare_Solution Calibrate_pH_Meter Calibrate pH meter Prepare_Solution->Calibrate_pH_Meter Titrate Titrate with standardized acid/base Calibrate_pH_Meter->Titrate Record_pH Record pH vs. titrant volume Titrate->Record_pH Plot_Data Plot titration curve Record_pH->Plot_Data Determine_pKa Determine pKa from half-equivalence point Plot_Data->Determine_pKa End End Determine_pKa->End

Sources

Foundational

Whitepaper: A Technical Guide to the Potential Biological Activities of Novel Ethyl-Imidazolyl-Aniline Derivatives

Abstract The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous pharmacologically active agents. This technical guide explores the prospective biological activities of a s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous pharmacologically active agents. This technical guide explores the prospective biological activities of a specific, novel class of compounds: ethyl-imidazolyl-aniline derivatives. While direct literature on this tripartite scaffold is nascent, this paper synthesizes established principles from related imidazole, aniline, and ethyl-substituted analogs to forecast their potential as anticancer, anti-inflammatory, and antimicrobial agents. We provide a rationale for their synthesis, delineate putative mechanisms of action, and present detailed, field-proven protocols for their biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore this promising chemical space.

Introduction: The Imidazole Scaffold as a Privileged Structure

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a quintessential "privileged scaffold" in drug discovery.[1] Its unique electronic properties, capacity for hydrogen bonding, and high polarity allow it to interact with a wide range of biological targets, including key enzymes and receptors.[2][3] This versatility has led to the development of numerous imidazole-containing drugs with diverse therapeutic applications, from antifungal agents like ketoconazole to anticancer therapies.[2][4]

The strategic combination of an imidazole core with an aniline moiety and an ethyl group offers a compelling avenue for developing novel therapeutics. The aniline ring provides a versatile platform for substitution, allowing for the fine-tuning of steric and electronic properties to optimize target binding and pharmacokinetic profiles. The ethyl group can enhance lipophilicity and potentially improve metabolic stability or target engagement. This guide will dissect the therapeutic potential of this specific chemical architecture.

Synthesis Strategy and Rationale

A plausible and efficient route to synthesize the target ethyl-imidazolyl-aniline derivatives is through a multicomponent reaction, such as a modified Debus-Radziszewski synthesis. This approach is advantageous due to its atom economy and ability to generate structural diversity in a single step.

Proposed Synthetic Workflow

The synthesis could proceed by reacting a substituted aniline (to form the 'aniline' part), an ethyl-amine (to introduce the 'ethyl' group at N1 of the imidazole), a 1,2-dicarbonyl compound like benzil, and an aldehyde in the presence of a catalyst.

G cluster_reactants Starting Materials cluster_process Reaction Conditions Aniline Substituted Aniline Reaction One-Pot Multicomponent Reaction (e.g., Debus-Radziszewski Synthesis) Aniline->Reaction Ethylamine Ethylamine Ethylamine->Reaction Dicarbonyl 1,2-Dicarbonyl (e.g., Benzil) Dicarbonyl->Reaction Aldehyde Aldehyde Aldehyde->Reaction Purification Purification (Chromatography, Recrystallization) Reaction->Purification Catalyst Catalyst (e.g., Acetic Acid, Lewis Acid) Catalyst->Reaction Product Novel Ethyl-Imidazolyl-Aniline Derivative Purification->Product caption Fig 1. Proposed Synthetic Workflow.

Caption: Fig 1. Proposed Synthetic Workflow.

Rationale for Synthetic Choices

The choice of a multicomponent reaction is deliberate. It allows for rapid library synthesis by varying the aniline, aldehyde, and dicarbonyl components. This is crucial in early-stage discovery to build a robust Structure-Activity Relationship (SAR) profile. For instance, modifying substituents on the aniline ring (e.g., with electron-withdrawing or donating groups) can significantly impact biological activity, a known factor in the efficacy of many kinase inhibitors.[5]

Potential Anticancer Activities

Imidazole derivatives are extensively reported as potent anticancer agents, acting on various targets.[6] Ethyl-imidazolyl-aniline derivatives are hypothesized to be effective anticancer agents, primarily through the inhibition of key signaling kinases.

Postulated Mechanism of Action: EGFR Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when dysregulated, is a key driver of proliferation and survival in many cancers.[7] Many successful kinase inhibitors feature a heterocyclic core that anchors within the ATP-binding pocket of the enzyme. The imidazole-aniline scaffold is well-suited for this role.

The proposed mechanism involves the imidazole nitrogen atoms forming hydrogen bonds with key residues in the hinge region of the EGFR kinase domain (e.g., Met793), while the aniline portion extends into the hydrophobic pocket, where substitutions can be optimized for enhanced affinity and selectivity.[8][9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS 2. Autophosphorylation & Adaptor Recruitment Ligand EGF Ligand Ligand->EGFR 1. Ligand Binding & Dimerization OurCompound Ethyl-Imidazolyl-Aniline Derivative OurCompound->EGFR Blocks ATP Binding Site ATP ATP ADP ADP Ras Ras-GDP Grb2_SOS->Ras 3. Ras Activation Ras_GTP Ras-GTP Ras->Ras_GTP 3. Ras Activation Raf Raf Ras_GTP->Raf 4. MAPK Cascade MEK MEK Raf->MEK 4. MAPK Cascade ERK ERK MEK->ERK 4. MAPK Cascade ERK_P p-ERK ERK->ERK_P 4. MAPK Cascade Transcription Gene Transcription (Proliferation, Survival) ERK_P->Transcription 5. Nuclear Translocation caption Fig 2. EGFR Signaling Inhibition.

Caption: Fig 2. EGFR Signaling Inhibition.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability. It measures the metabolic activity of mitochondrial reductase enzymes in living cells.[10]

Protocol Steps:

  • Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the ethyl-imidazolyl-aniline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Erlotinib).[11]

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10][12]

  • Formazan Formation: Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Data Summary: Anticipated Results

The anticancer potential of novel derivatives can be benchmarked against existing compounds. Below is a table of representative IC₅₀ values for related imidazole-based kinase inhibitors against various cancer cell lines.

Compound TypeCancer Cell LineIC₅₀ (µM)Reference
Fused Imidazole DerivativeMDA-MB-231 (Breast)2.29[8]
Fused Imidazole DerivativeA549 (Lung)>9.96[8]
Benzimidazole-OxadiazoleMCF-7 (Breast)0.95[8]
1-Substituted-2-aryl imidazoleMDA-MB-231 (Breast)0.08 - 1.0[5]
Thiazolyl-Imidazol-AmineNUGC-3 (Gastric)0.05[12]

Potential Anti-inflammatory Activities

Inflammation is a key pathological feature of many diseases, and the cyclooxygenase (COX) enzymes are critical mediators of this process. Imidazole-containing compounds have been reported to possess significant anti-inflammatory properties, often through the inhibition of COX-2.[14]

Postulated Mechanism of Action: COX-2 Inhibition

The COX-2 enzyme catalyzes the conversion of arachidonic acid into prostaglandin H₂ (PGH₂), a precursor for pro-inflammatory prostaglandins.[2][15] It is hypothesized that ethyl-imidazolyl-aniline derivatives can act as selective COX-2 inhibitors. The core scaffold can fit into the active site of the enzyme, with the aniline moiety potentially interacting with the secondary pocket unique to COX-2, thereby conferring selectivity over the constitutive COX-1 isoform. This targeted inhibition would reduce the production of prostaglandins, thereby alleviating inflammation and pain.[16]

G AA Arachidonic Acid (from cell membrane) COX2 COX-2 Enzyme AA->COX2 1. Substrate Binding PGH2 Prostaglandin H₂ (PGH₂) COX2->PGH2 2. Catalysis OurCompound Ethyl-Imidazolyl-Aniline Derivative OurCompound->COX2 Inhibits Active Site Isomerases Prostaglandin Isomerases PGH2->Isomerases 3. Conversion Prostaglandins Pro-inflammatory Prostaglandins (PGE₂) Isomerases->Prostaglandins 3. Conversion Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation 4. Biological Effect caption Fig 3. COX-2 Inhibition Pathway.

Caption: Fig 3. COX-2 Inhibition Pathway.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[17][18]

Protocol Steps:

  • Animal Acclimatization: Use male Wistar rats (150-200g). Acclimatize the animals for at least one week before the experiment. Fast the animals overnight before the study with free access to water.[18]

  • Grouping and Dosing: Divide animals into groups (n=6):

    • Group I: Vehicle Control (e.g., 0.5% CMC solution, orally).

    • Group II: Standard Drug (e.g., Diclofenac Sodium, 50 mg/kg, orally).[19]

    • Group III-V: Test Compounds (e.g., 50, 100, 200 mg/kg, orally).

  • Induction of Inflammation: One hour after administering the compounds, inject 0.1 mL of 1% w/v carrageenan solution into the sub-plantar region of the right hind paw of each rat.[20][21]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at baseline (0 hr) and at 1, 2, 3, and 4 hours post-carrageenan injection.[17]

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group using the formula:

    • % Inhibition = [(Vc - Vt) / Vc] * 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Data Summary: Anticipated Results

The efficacy of novel compounds is compared against standard non-steroidal anti-inflammatory drugs (NSAIDs).

Compound TypeDose (mg/kg)Max % Edema InhibitionReference
Imidazolyl Triazolo Hydroxamic Acid (FP10)100~55%[11]
Di-substituted Imidazole10058.02%[14]
2-methyl amino benzimidazole100100%[22]
Diclofenac Sodium (Standard)50100%[14]

Potential Antimicrobial Activities

The imidazole scaffold is present in many antifungal drugs (azoles) and has been explored for antibacterial properties.[23] The mechanism often involves disruption of microbial cell membranes or key metabolic enzymes.

Postulated Mechanism of Action: Membrane Disruption

It is proposed that ethyl-imidazolyl-aniline derivatives, particularly if they possess cationic or lipophilic characteristics, can act as antimicrobial agents by disrupting the integrity of the bacterial cell membrane.[24] The lipophilic ethyl and aniline components could facilitate insertion into the lipid bilayer, while the polar imidazole core could disrupt membrane potential. This leads to leakage of essential cytoplasmic contents and ultimately, cell death.[25]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][19]

Protocol Steps:

  • Reagent Preparation: Prepare a stock solution of the test compound in DMSO. Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). Culture the bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight.[19]

  • Inoculum Preparation: Adjust the turbidity of the overnight bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[23]

  • Serial Dilution: In a 96-well microtiter plate, add 100 µL of CAMHB to all wells. Add 100 µL of the compound stock solution to the first column and perform a two-fold serial dilution across the plate.[6]

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL. Include a growth control (broth + inoculum) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[19]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as observed by the unaided eye.[26]

Data Summary: Anticipated Results

MIC values are the standard measure of in vitro antimicrobial potency.

Compound TypeOrganismMIC (µg/mL)Reference
Imidazolium Ionic LiquidS. aureus0.10 - 27.82 mM[27]
Imidazolium Ionic LiquidE. coli0.10 - 27.82 mM[27]
Imidazole-amino acid saltB. subtilis≤ 16[28]
Ciprofloxacin (Standard)S. aureus0.25 - 1[19]

Conclusion and Future Directions

The ethyl-imidazolyl-aniline scaffold represents a promising, yet underexplored, area for therapeutic innovation. Based on the robust pharmacology of related imidazole derivatives, there is a strong scientific rationale to pursue these novel compounds as potential anticancer, anti-inflammatory, and antimicrobial agents. The experimental protocols detailed in this guide provide a clear and validated roadmap for the initial screening and characterization of these molecules. Future work should focus on synthesizing a diverse library of these derivatives to establish clear structure-activity relationships, followed by in-depth mechanistic studies and in vivo efficacy models to validate the most promising candidates for further preclinical development.

References

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2023). MDPI. [Link]

  • Pal, D. K., Saha, S., & Kumar, S. (2022). Anti-inflammatory and analgesic activities of imidazolyl triazolo hydroxamic acid derivatives. Indian Journal of Experimental Biology, 60(04), 280-285. [Link]

  • Sharma, P., LaRosa, C., & Werbovetz, K. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(14), 4239. [Link]

  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular systems biology, 1, 2005.0010. [Link]

  • Ali, I., & Wani, W. A. (2021). Imidazoles as potential anticancer agents. Future Medicinal Chemistry, 13(1), 81-111. [Link]

  • Sharma, P., LaRosa, C., & Werbovetz, K. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules. [Link]

  • Ovonramwen, O. B., Owolabi, B. J., & Falodun, A. (2021). Synthesis and Antimicrobial Activities of 1-((5-Chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide. Tanzania Journal of Science, 47(3), 1296-1304. [Link]

  • Khan, I., et al. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Scientific Reports, 14(1), 1-18. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • Pałkowski, Ł., et al. (2022). Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids. International Journal of Molecular Sciences, 23(6), 3046. [Link]

  • Khattab, S. N., et al. (2012). Synthesis of 4-(1H-benzo[d]imidazol-2-yl) aniline derivatives of expected anti-HCV activity. International Journal of Research in Pharmacy and Chemistry, 2(4), 937-947. [Link]

  • Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. Journal of Clinical Medicine of Kazakhstan, 19(3), 11-15. [Link]

  • Wisdomlib. (2025). COX 2 pathway: Significance and symbolism. Wisdomlib. [Link]

  • Boiță, M., et al. (2020). Imidazole Derivatives and their Antibacterial Activity - A Mini-Review. Current Medicinal Chemistry, 28(10), 1998-2015. [Link]

  • Sino Biological. (n.d.). COX-2 General Information. Sino Biological. [Link]

  • Devi, M. M., et al. (2023). Synthesis of imidazole derivatives in the last 5 years: An update. Reviews in Inorganic Chemistry, 43(3), 203-228. [Link]

  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI. [Link]

  • Wang, Y., et al. (2023). The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus. Frontiers in Microbiology, 14, 1109972. [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]

  • Morris, C. (2003). Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. Methods in Molecular Biology, 225, 115-121. [Link]

  • Kim, H., et al. (2020). Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. Journal of Inflammation, 17(1), 1-10. [Link]

  • Datta, S., et al. (2021). A Review Article on Recent Advances in The Pharmacological Diversification of Imidazole Derivative. International Journal of Pharmaceutical Sciences Review and Research, 68(1), 134-146. [Link]

  • Díaz-García, D., et al. (2021). Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. Molecules, 26(11), 3144. [Link]

  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. Creative Biolabs. [Link]

  • Wang, Y., et al. (2023). The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus. Frontiers in Microbiology. [Link]

  • Gardner, P. R., et al. (2001). Imidazole Antibiotics Inhibit the Nitric Oxide Dioxygenase Function of Microbial Flavohemoglobin. Journal of Biological Chemistry, 276(11), 8509-8515. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Evaluating the Antimicrobial Properties of 2-(2-Ethyl-1H-imidazol-1-yl)aniline

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial properties of the novel imidazole derivative, 2-(2-Ethyl-1H-imi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial properties of the novel imidazole derivative, 2-(2-Ethyl-1H-imidazol-1-yl)aniline. While specific data for this compound is not yet established, the protocols and methodologies outlined herein are based on the well-documented antimicrobial activities of the broader class of imidazole-containing compounds.[1][2][3][4][5] This guide offers detailed, step-by-step instructions for determining the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC), along with insights into potential mechanisms of action.

Introduction: The Promise of Imidazole Scaffolds in Antimicrobial Research

The imidazole moiety, a five-membered heterocyclic aromatic ring containing two nitrogen atoms, is a cornerstone in medicinal chemistry due to its presence in numerous biologically active compounds.[3][4] Derivatives of imidazole have demonstrated a broad spectrum of pharmacological activities, most notably as potent antifungal and antibacterial agents.[2][6] The therapeutic success of imidazole-based drugs, such as clotrimazole and ketoconazole, stems from their ability to disrupt essential microbial processes.[5][7]

A primary and well-elucidated mechanism of action for many antifungal imidazoles is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase.[4][8] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][7][9] By impeding ergosterol synthesis, these compounds compromise the structural integrity and fluidity of the fungal membrane, leading to cell growth inhibition and, ultimately, cell death.[1][10] Beyond this primary target, some imidazole derivatives have been shown to interfere with bacterial DNA replication, cell wall synthesis, and protein synthesis, highlighting the diverse mechanisms through which this versatile scaffold can exert its antimicrobial effects.[2]

The novel compound, 2-(2-Ethyl-1H-imidazol-1-yl)aniline, represents a new frontier in the exploration of imidazole-based antimicrobials. Its unique substitution pattern warrants a thorough investigation of its potential efficacy against a range of pathogenic microbes. These application notes provide the foundational protocols to embark on this investigation.

Preliminary Characterization of 2-(2-Ethyl-1H-imidazol-1-yl)aniline

Prior to antimicrobial testing, it is imperative to ensure the purity and structural integrity of the test compound. The following characterization data should be obtained:

ParameterMethodExpected Outcome
Purity High-Performance Liquid Chromatography (HPLC)>95%
Identity ¹H NMR, ¹³C NMR, Mass Spectrometry (MS)Spectra consistent with the proposed structure
Solubility Serial dilutions in various solventsDetermine a suitable solvent for stock solution preparation (e.g., DMSO)

Experimental Protocols for Antimicrobial Susceptibility Testing

The following protocols are designed to be robust and self-validating, incorporating necessary controls to ensure the reliability of the results.

Preparation of Microbial Inocula

Accurate and standardized inoculum preparation is critical for reproducible MIC and MBC/MFC results.

Materials:

  • Selected bacterial and fungal strains (see Table 2 for suggestions)

  • Appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile saline solution (0.85% NaCl)

  • Spectrophotometer

  • Sterile culture tubes and plates

Protocol:

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

  • Transfer the colonies to a tube containing 5 mL of sterile saline.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be achieved by measuring the optical density (OD) at 600 nm and adjusting to the appropriate value (typically 0.08-0.13 for bacteria). This corresponds to an approximate cell density of 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast.

  • Within 15 minutes of preparation, dilute the standardized suspension in the appropriate broth medium to achieve the final desired inoculum concentration for the assay (typically 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for yeast in the final well volume).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • 2-(2-Ethyl-1H-imidazol-1-yl)aniline stock solution (e.g., 10 mg/mL in DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate broth media

  • Standardized microbial inoculum

  • Positive control antibiotic/antifungal (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Incubator

Protocol:

  • Dispense 100 µL of the appropriate broth medium into all wells of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well of a row and mix thoroughly. This creates a 1:2 dilution.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Repeat this process for the positive control antibiotic/antifungal in a separate row.

  • Inoculate each well (except for the sterility control well) with the standardized microbial suspension to achieve a final volume of 200 µL per well.

  • Include the following controls on each plate:

    • Growth Control: Broth + Inoculum (no test compound)

    • Sterility Control: Broth only (no inoculum)

    • Solvent Control: Broth + Inoculum + highest concentration of the solvent (e.g., DMSO) used in the assay.

  • Seal the plates and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Materials:

  • MIC plate from the previous experiment

  • Sterile agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile pipette tips or a multi-channel pipette

Protocol:

  • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

  • Spot-plate the aliquot onto a fresh agar plate.

  • Also, plate an aliquot from the growth control well to ensure the viability of the microorganisms.

  • Incubate the agar plates under the same conditions as the initial MIC incubation.

  • After incubation, count the number of colonies on each spot. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Data Presentation and Interpretation

The results of the antimicrobial susceptibility testing should be presented in a clear and concise manner.

Table 1: MIC and MBC/MFC Data for 2-(2-Ethyl-1H-imidazol-1-yl)aniline

MicroorganismStrain IDMIC (µg/mL)MBC/MFC (µg/mL)Positive Control MIC (µg/mL)
Staphylococcus aureusATCC 29213
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Candida albicansATCC 90028
Aspergillus fumigatusATCC 204305

Interpretation:

  • A low MIC value indicates high potency.

  • If the MBC/MFC is close to the MIC (e.g., ≤4 times the MIC), the compound is generally considered bactericidal/fungicidal. If the MBC/MFC is significantly higher than the MIC, the compound is considered bacteriostatic/fungistatic.

Proposed Experimental Workflow

The following diagram illustrates the logical flow of experiments for evaluating the antimicrobial properties of 2-(2-Ethyl-1H-imidazol-1-yl)aniline.

Antimicrobial_Evaluation_Workflow cluster_0 Compound Preparation & Characterization cluster_1 Antimicrobial Susceptibility Testing cluster_2 Data Analysis & Interpretation synthesis Synthesis of 2-(2-Ethyl-1H-imidazol-1-yl)aniline purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, HPLC) purification->characterization stock_prep Stock Solution Preparation characterization->stock_prep mic_assay Minimum Inhibitory Concentration (MIC) Assay stock_prep->mic_assay mbc_assay Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) Assay mic_assay->mbc_assay Based on MIC results data_analysis Data Compilation and Analysis mbc_assay->data_analysis interpretation Interpretation of Activity and Spectrum data_analysis->interpretation Imidazole_Mechanism compound 2-(2-Ethyl-1H-imidazol-1-yl)aniline (Hypothesized) enzyme Lanosterol 14α-demethylase (Cytochrome P450 enzyme) compound->enzyme Inhibits ergosterol Ergosterol Biosynthesis enzyme->ergosterol Catalyzes lanosterol Lanosterol lanosterol->enzyme Substrate membrane Fungal Cell Membrane Integrity ergosterol->membrane Essential Component growth_inhibition Inhibition of Fungal Growth and Cell Death membrane->growth_inhibition Disruption leads to

Sources

Application

use of 2-(2-Ethyl-1H-imidazol-1-yl)aniline in the development of kinase inhibitors

Application Note & Protocols Leveraging 2-(2-Ethyl-1H-imidazol-1-yl)aniline as a Privileged Scaffold for Novel Kinase Inhibitor Development Abstract The human kinome, comprising over 500 protein kinases, represents one o...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Leveraging 2-(2-Ethyl-1H-imidazol-1-yl)aniline as a Privileged Scaffold for Novel Kinase Inhibitor Development

Abstract

The human kinome, comprising over 500 protein kinases, represents one of the most critical target classes for modern drug discovery, particularly in oncology and immunology.[1] Dysregulation of kinase signaling pathways is a hallmark of many diseases, making the development of potent and selective small molecule inhibitors a paramount objective.[2] This guide details the strategic application of 2-(2-Ethyl-1H-imidazol-1-yl)aniline, a versatile and privileged chemical scaffold, in the design and synthesis of novel kinase inhibitors. We provide an in-depth rationale for its utility, rooted in its inherent structural features that facilitate high-affinity interactions within the ATP-binding pocket of various kinases. Furthermore, this document offers detailed, field-proven protocols for the synthesis of derivative libraries, subsequent biochemical and cell-based screening, and the interpretation of structure-activity relationship (SAR) data to guide lead optimization. This technical note is intended for researchers, medicinal chemists, and drug development professionals seeking to accelerate their kinase inhibitor discovery programs.

The Strategic Advantage of the 2-(Imidazol-1-yl)aniline Scaffold

In the landscape of kinase inhibitor design, certain chemical motifs, often termed "privileged scaffolds," appear with high frequency across inhibitors of different kinase families. These scaffolds possess ideal three-dimensional arrangements of hydrogen bond donors and acceptors, as well as hydrophobic features, that effectively mimic the hinge-binding interactions of the adenine region of ATP.

The 2-(2-Ethyl-1H-imidazol-1-yl)aniline core is an exemplary privileged scaffold. Its strategic value can be deconstructed into three key components:

  • The Aniline Moiety: The primary amine or a derivatized nitrogen atom on the aniline ring is perfectly positioned to act as a hydrogen bond donor, forming one or more critical hydrogen bonds with the "hinge" region of the kinase ATP-binding site. This interaction is a cornerstone of affinity for many Type I and Type II kinase inhibitors.[3]

  • The Imidazole Ring: This heterocyclic system is a bioisostere of purine and can engage in various beneficial interactions.[4] It can act as a hydrogen bond acceptor and participate in π-stacking or van der Waals interactions with residues in the active site. Its nitrogen atoms also provide a handle for influencing solubility and pharmacokinetic properties.

  • Vectors for Optimization: The scaffold possesses multiple, synthetically accessible points for modification. The aniline ring can be substituted to explore the solvent-front region, the ethyl group on the imidazole can be varied to probe a deeper hydrophobic pocket, and the aniline nitrogen can be acylated or otherwise modified to build out complex structures, allowing for extensive SAR exploration to enhance potency and selectivity.[5][6]

cluster_0 Kinase ATP-Binding Pocket cluster_1 2-(2-Ethyl-1H-imidazol-1-yl)aniline Scaffold hinge Hinge Region (Backbone C=O, N-H) gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent Front aniline_N aniline_N->hinge H-Bond Donor imidazole_N imidazole_N->gatekeeper Hydrophobic/ π-Interactions ethyl_group ethyl_group->hydrophobic_pocket Fills Pocket aniline_ring aniline_ring->solvent_front Derivatization for Selectivity Aniline_label Imidazole_label Ethyl_label Aniline_ring_label

Caption: General binding mode of the aniline-imidazole scaffold in a kinase active site.

Synthetic Protocol: Amide Coupling for Library Generation

A robust and high-throughput method for exploring the SAR around the 2-(2-Ethyl-1H-imidazol-1-yl)aniline scaffold is through amide bond formation. This reaction couples the aniline nitrogen with a diverse library of carboxylic acids (or their activated forms), enabling rapid generation of a compound library for screening.

Causality Behind Experimental Choices
  • Activation of Carboxylic Acid: Carboxylic acids do not react directly with anilines under mild conditions. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used to convert the carboxylic acid into a highly reactive activated ester. HATU is chosen for its high efficiency, low rate of racemization for chiral acids, and simple purification of byproducts.

  • Base Selection: A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA), is required. Its role is to deprotonate the aniline and the carboxylic acid, facilitating the reaction without competing as a nucleophile. Its steric hindrance prevents it from reacting with the activated ester.

  • Solvent Choice: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal. It effectively dissolves the polar starting materials, reagents, and intermediates without participating in the reaction.

Detailed Step-by-Step Protocol: Synthesis of a Representative Inhibitor

This protocol describes the synthesis of N-(2-(2-ethyl-1H-imidazol-1-yl)phenyl)-4-methoxybenzamide.

Materials:

  • 2-(2-Ethyl-1H-imidazol-1-yl)aniline (1 equivalent)

  • 4-Methoxybenzoic acid (1.1 equivalents)

  • HATU (1.2 equivalents)

  • DIPEA (3 equivalents)

  • Anhydrous DMF

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-methoxybenzoic acid (1.1 eq) and anhydrous DMF (approx. 0.2 M concentration).

  • Stir the solution at room temperature and add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to allow for the pre-activation of the carboxylic acid.

  • Add 2-(2-Ethyl-1H-imidazol-1-yl)aniline (1.0 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). This removes unreacted acid, DMF, and water-soluble byproducts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure amide product.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

start Starting Materials: - 2-(2-Ethyl-1H-imidazol-1-yl)aniline - R-COOH (Carboxylic Acid Library) activation Acid Activation (HATU, DIPEA in DMF) start->activation coupling Amide Coupling (Stir at RT, 4-6h) activation->coupling Add Aniline workup Aqueous Workup (EtOAc, NaHCO3, Brine) coupling->workup Reaction Complete purification Purification (Silica Gel Chromatography) workup->purification analysis Analysis & Characterization (NMR, LC-MS, HRMS) purification->analysis library Pure Compound Library (Ready for Screening) analysis->library

Caption: General workflow for the synthesis of a kinase inhibitor library.

Primary Screening: In Vitro Biochemical Kinase Assay

The first critical step in evaluating newly synthesized compounds is to determine their ability to inhibit the target kinase in a cell-free, biochemical assay. This provides a direct measure of potency (IC₅₀) without the complexities of cell membranes or competing intracellular factors.[1]

Protocol: A Universal Fluorometric Kinase Assay

This protocol is adapted from commercially available kits (e.g., Sigma-Aldrich Kinase Assay Kit) and measures the production of ADP, a direct product of kinase activity.[7] The amount of ADP produced is coupled to a series of enzymatic reactions that generate a fluorescent signal.

Principle: Kinase + Substrate + ATP → Phospho-substrate + ADP ADP + Reagents → Pyruvate → ATP → Fluorescent Product

Self-Validating System Controls:

  • Positive Control: A known, potent inhibitor of the target kinase (e.g., Staurosporine) to ensure the assay can detect inhibition.

  • Negative Control (100% Activity): Reaction with kinase and substrate but only DMSO (vehicle) instead of an inhibitor compound.

  • Background Control (0% Activity): Reaction with substrate and DMSO, but no kinase enzyme.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a range from 100 µM to 1 nM final assay concentration.

  • Plate Layout: In a black, flat-bottom 384-well plate, add 5 µL of each compound dilution, positive control, or DMSO (for negative/background controls) to the appropriate wells.

  • Kinase Addition: Add 10 µL of the kinase enzyme solution (in appropriate kinase buffer) to all wells except the background control wells. Add 10 µL of kinase buffer to the background wells.

  • Pre-incubation: Gently mix the plate and incubate for 20 minutes at room temperature. This allows the inhibitors to bind to the kinase before the reaction is initiated.

  • Initiate Reaction: Add 5 µL of the Reaction Mixture (containing the specific kinase substrate and ATP at its Kₘ concentration) to all wells.

  • Kinase Reaction: Mix the plate and incubate for 30-60 minutes at 30°C. The optimal time should be determined in preliminary experiments to ensure the reaction is in the linear range (<10% ATP consumption).

  • ADP Detection: Prepare the ADP Detection Reagent according to the manufacturer's instructions. Add 20 µL to each well.

  • Signal Development: Incubate the plate for 10-20 minutes at room temperature, protected from light.

  • Read Plate: Measure the fluorescence intensity using a plate reader (e.g., λEx = 530 nm / λEm = 590 nm).

  • Data Analysis:

    • Subtract the average background control signal from all other wells.

    • Normalize the data by setting the average negative control signal to 100% activity and the average positive control (at saturating concentration) to 0% activity.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation
Compound IDR-Group ModificationTarget Kinase IC₅₀ (nM)
LEAD-001 4-methoxy-phenyl75
LEAD-002 3,4-dichloro-phenyl22
LEAD-003 4-trifuoromethyl-phenyl15
LEAD-004 Pyridin-4-yl120

Secondary Screening: Cell-Based Assays

While biochemical assays measure direct target inhibition, cell-based assays are essential to confirm that a compound can cross the cell membrane, engage its target in the complex cellular environment, and elicit a desired biological response.[8]

Protocol: Western Blot for Target Phosphorylation

This assay directly measures the inhibition of a kinase's activity within a cell by quantifying the phosphorylation of its known downstream substrate.

Procedure:

  • Cell Culture: Plate cells known to have an active signaling pathway involving the target kinase (e.g., a cancer cell line with an activating mutation) in 6-well plates and grow to 70-80% confluency.

  • Compound Treatment: Treat the cells with various concentrations of the test inhibitor (e.g., 0.1x, 1x, 10x, 100x the biochemical IC₅₀) for a predetermined time (e.g., 2 hours). Include a DMSO vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each sample onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., anti-phospho-ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Capture the chemiluminescent signal using a digital imager.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total amount of the substrate protein and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading and that the inhibitor is not affecting total protein levels.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates effective target inhibition in cells.

cluster_0 Screening Cascade primary Primary Screen (Biochemical IC50) cellular_target Cellular Target Engagement (e.g., Western Blot) primary->cellular_target Potent Hits cellular_phenotype Cellular Phenotype (e.g., Viability Assay) cellular_target->cellular_phenotype Cell-Active Hits selectivity Selectivity Profiling (Kinase Panel Screen) cellular_phenotype->selectivity Efficacious Hits pk_pd Pharmacokinetics (PK/PD) (In Vivo Studies) selectivity->pk_pd Selective Hits lead_opt Lead Optimization pk_pd->lead_opt Candidate

Caption: A typical kinase inhibitor drug discovery screening cascade.

Structure-Activity Relationship (SAR) Logic

The data gathered from biochemical and cellular assays fuels the iterative cycle of drug design. By systematically modifying the 2-(2-Ethyl-1H-imidazol-1-yl)aniline scaffold and observing the resulting changes in activity, chemists can build a robust SAR model to guide the synthesis of more potent and selective compounds.

data Generate Data (Biochemical & Cellular Assays) analyze Analyze SAR Is the new compound better? data->analyze hypothesis Formulate New Hypothesis (e.g., 'Add H-bond acceptor at R2') analyze->hypothesis Yes analyze->hypothesis No, re-evaluate design Design New Analogs (In Silico Modeling) hypothesis->design synthesize Synthesize Analogs design->synthesize synthesize->data Test New Compounds

Caption: The iterative cycle of Structure-Activity Relationship (SAR) development.

References

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • Eurofins Discovery. Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • Maderspacher, L. (2014).
  • Luceome Biotechnologies. (2022, February 28). Cell Based Kinase Assays.
  • Creative Diagnostics. Kinase Activity Assay.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • van der Lugt, J., et al. (2020). Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. Clinical Pharmacology & Therapeutics, 108(3), 494-505. Available from: [Link]

  • van der Lugt, J., et al. (2020). Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. CORE.
  • de Vries, R. S. M., et al. (2019). Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter?. British Journal of Clinical Pharmacology, 85(11), 2539-2549. Available from: [Link]

  • Adriaenssens, E., et al. (2024, May 31). In vitro kinase assay. protocols.io. Available from: [Link]

  • Tian, X., et al. (2014). Clinical pharmacokinetics of small molecule tyrosine kinase inhibitors. Journal of Pharmaceutical Analysis, 4(2), 79-88.
  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8639. Available from: [Link]

  • van der Lugt, J., et al. (2020). Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. Utrecht University.
  • El-Damasy, A. K., et al. (2022). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Pharmaceuticals, 15(3), 329. Available from: [Link]

  • Pașca, B., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. Available from: [Link]

  • Yang, T. H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Applied Pharmaceutical Science, 8(09), 143-152.
  • Zhang, D., et al. (2021). Structure-activity relationship investigation for imidazopyrazole-3-carboxamide derivatives as novel selective inhibitors of Bruton's tyrosine kinase. European Journal of Medicinal Chemistry, 223, 113650. Available from: [Link]

  • Al-Warhi, T., et al. (2025). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Molecules, 30(23), 1-25.
  • Al-Suhaimi, K. M., et al. (2022). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. Chemical Review and Letters, 5(1), 1-12.
  • He, Y., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 24(19), 3543. Available from: [Link]

  • Kumar, A., et al. (2023). Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. International Journal of Medical Pharmaceutical and Health Sciences, 1(4), 184-195.
  • Chemical Kinomics & Innovative Drug Discovery. Drug Discovery - Inhibitor. Available from: [Link]

  • Hartshorn, M. J., et al. (2013). Fragment-Based Design of Kinase Inhibitors: A Practical Guide. In Fragment-Based Drug Discovery (pp. 177-200). Humana Press.
  • de Sousa, F. P. M., & de Almeida, M. V. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14853-14911. Available from: [Link]

  • Demian, Y., et al. (2023). SEARCH FOR NEW TYROSINE KINASE INHIBITORS AMONG 2-(3-R-1H-1,2,4-TRIAZOL-5-YL)ANILINES AS POTENTIAL ANTITUMOR AGENTS USING MOLECULAR DOCKING. Journal of Chemistry and Technologies, 31(3), 421-430. Available from: [Link]

  • El-Adl, K., et al. (2021). Synthesis of (Benzimidazol-2-yl)aniline derivatives as glycogen phosphorylase inhibitors. Bioorganic Chemistry, 116, 105325.
  • Murugesan, N., et al. (2007). Synthesis and structure-activity relationship of imidazo(1,2-a)thieno(3,2-e)pyrazines as IKK-beta inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(15), 4284-4289. Available from: [Link]

  • Krüger, D. M., & K-R., K. (2016). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Current Medicinal Chemistry, 23(4), 329-346. Available from: [Link]

  • Pașca, B., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Semantic Scholar. Available from: [Link]

  • Crescia, E., et al. (2018). Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. Molecules, 23(11), 2817. Available from: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-(2-Ethyl-1H-imidazol-1-yl)aniline Synthesis

Case ID: #SYN-ImidAniline-001 Status: Open Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting for Sterically Hindered N-Arylation Executive Summary The synthesis of 2-(2-Ethy...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #SYN-ImidAniline-001 Status: Open Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting for Sterically Hindered N-Arylation

Executive Summary

The synthesis of 2-(2-Ethyl-1H-imidazol-1-yl)aniline presents a classic challenge in heterocyclic chemistry: installing a sterically hindered imidazole (due to the 2-ethyl group) onto an ortho-substituted benzene ring.

While direct coupling (Ullmann/Buchwald) to 2-haloaniline is possible, it often suffers from low yields due to catalyst poisoning by the free amine and steric clash. The industry-standard recommendation for high-yield synthesis is a two-step sequence:

  • SNAr Coupling: Nucleophilic aromatic substitution of 2-ethylimidazole onto 1-fluoro-2-nitrobenzene.

  • Chemoselective Reduction: Reducing the nitro group to the amine without saturating the imidazole ring.

This guide details the optimized protocols, troubleshooting logic, and purification strategies to maximize your yield.

Module 1: The Synthetic Pathway

The following workflow illustrates the recommended "High-Yield" route versus the "High-Risk" direct coupling route.

SynthesisPath Start 2-Ethylimidazole Inter Intermediate: 1-(2-Nitrophenyl)-2-ethylimidazole Start->Inter Step 1: SNAr K2CO3, DMF, 100°C Reagent 1-Fluoro-2-nitrobenzene Reagent->Inter Target Target: 2-(2-Ethyl-1H-imidazol-1-yl)aniline Inter->Target Step 2: Reduction H2/Pd-C or Fe/NH4Cl Direct 2-Iodoaniline Direct->Target Ullmann (CuI) Low Yield Risk

Figure 1: The SNAr route (solid lines) offers higher reliability than direct Ullmann coupling (dashed line) due to the strong electron-withdrawing nature of the nitro group activating the benzene ring.

Module 2: Step 1 - Optimization of N-Arylation (SNAr)

Objective: Synthesize 1-(2-nitrophenyl)-2-ethylimidazole. Critical Challenge: The 2-ethyl group creates steric hindrance near the nucleophilic nitrogen, slowing the attack on the nitrobenzene.

Optimized Protocol
  • Reagents: 2-Ethylimidazole (1.0 eq), 1-Fluoro-2-nitrobenzene (1.1 eq).

  • Base: Potassium Carbonate (K₂CO₃, 2.0 eq) or Cesium Carbonate (Cs₂CO₃, 1.5 eq).

  • Solvent: Anhydrous DMF or DMSO (0.5 M concentration).

  • Conditions: 90–110°C under Nitrogen atmosphere for 12–16 hours.

Troubleshooting Table: Step 1
IssuePotential CauseCorrective Action
Low Conversion (<50%) Steric hindrance of 2-ethyl group.Switch Base: Use Cs₂CO₃ instead of K₂CO₃. The "Cesium Effect" improves solubility and nucleophilicity in polar aprotic solvents.
Impurity: Phenol Hydrolysis of fluoro-nitrobenzene.Dry Solvents: Ensure DMF/DMSO is anhydrous. Water competes with imidazole as a nucleophile.
Dark Tarry Mixture Thermal decomposition.Temp Control: Do not exceed 120°C. If reaction is slow, extend time rather than increasing heat.
Regioselectivity N/A (Symmetric imidazole).The 2-ethyl group ensures N1/N3 equivalence before coupling. No regioisomer issues here.

Module 3: Step 2 - Chemoselective Reduction

Objective: Reduce the Nitro group (-NO₂) to Aniline (-NH₂) without hydrogenating the imidazole ring. Critical Challenge: The imidazole nitrogen can coordinate to metal catalysts (Pd, Pt), "poisoning" them and stalling the reaction.

Method A: Catalytic Hydrogenation (Cleanest Workup)
  • System: 10% Pd/C (10 wt% loading), H₂ balloon (1 atm).

  • Solvent: Methanol or Ethanol.[1]

  • Additive (CRITICAL): If the reaction stalls, the basic imidazole is likely poisoning the catalyst.

    • Fix: Add 1.0 eq of Acetic Acid or HCl to the mixture. Protonating the imidazole nitrogen prevents it from binding to the Palladium surface, allowing the nitro group to reduce freely.

Method B: Iron-Mediated Reduction (Most Robust)

If Method A fails or over-reduces the ring:

  • Reagents: Iron powder (5.0 eq), Ammonium Chloride (NH₄Cl, 5.0 eq).

  • Solvent: Ethanol/Water (3:1 ratio).

  • Conditions: Reflux (80°C) for 2–4 hours.

  • Advantage: Completely chemoselective; will never touch the imidazole ring.

Module 4: Purification & Isolation Strategy

Many researchers lose significant yield during workup because the product is amphoteric (basic imidazole + weak basic aniline).

The "Acid-Base Switch" Technique:

  • Extraction: Dissolve crude reaction mix in Ethyl Acetate (EtOAc).

  • Acid Wash: Extract the organic layer with 1M HCl .

    • Result: The product (protonated) moves to the Aqueous Phase . Impurities (unreacted nitrobenzene) stay in the Organic Phase.

  • Basification: Take the Aqueous Phase and slowly basify with 6M NaOH or NH₄OH until pH > 10.

  • Final Extraction: Extract the now-cloudy aqueous phase with DCM or EtOAc.

  • Dry & Concentrate: Dry over Na₂SO₄. This usually yields >95% pure product without column chromatography.

Troubleshooting Logic Tree

Use this decision matrix to diagnose yield failures.

Troubleshooting Start Yield Issue Detected StepCheck Which Step Failed? Start->StepCheck Step1 Step 1: Coupling StepCheck->Step1 Step2 Step 2: Reduction StepCheck->Step2 S1_Check Is Starting Material Left? Step1->S1_Check S2_Check Did Reaction Stall? Step2->S2_Check S1_Yes Yes: Reactivity Issue Action: Switch to Cs2CO3 or increase Conc. S1_Check->S1_Yes Yes S1_No No: Decomposition Action: Lower Temp, Check Solvent Dryness S1_Check->S1_No No S2_Yes Catalyst Poisoning Action: Add AcOH or Switch to Fe/NH4Cl S2_Check->S2_Yes Yes S2_No Product Lost in Workup Action: Check Aqueous Layer (Product is water soluble at pH < 7) S2_Check->S2_No No

Figure 2: Diagnostic logic for identifying yield loss points. Note that product loss during workup (Step 2, No branch) is the most common error due to the solubility of the imidazole salt.

Frequently Asked Questions (FAQ)

Q: Can I use 2-chloronitrobenzene instead of 2-fluoronitrobenzene? A: Yes, but expect lower yields and longer reaction times. The fluoride is a much better leaving group in SNAr reactions due to the high electronegativity stabilizing the Meisenheimer intermediate. If you must use the chloride, increase the temperature to 120°C and use DMSO.

Q: Why is my product staying in the water layer during extraction? A: The imidazole ring makes your product basic. If your aqueous layer is even slightly acidic (pH < 7), the product will be protonated and highly water-soluble. Always ensure the pH is >10 before the final extraction.

Q: Can I do this in one pot? A: It is not recommended. The conditions for SNAr (strong base, heat) are generally incompatible with the delicate nature of reduction catalysts, and iron reduction requires a protic solvent (EtOH/Water) which inhibits the SNAr reaction. Isolate the intermediate for consistent results.

References

  • BenchChem. "Technical Support Center: Optimizing Ullmann Coupling Reactions." BenchChem Technical Guides. Accessed 2024.[2][3] Link

  • Ueda, H., & Buchwald, S. L. "Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles."[4] Angewandte Chemie International Edition, 2013.[4] Link

  • Al-Sha'er, M. A., et al. "1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities." Der Pharma Chemica, 2013, 5(3):156-162.[5] Link

  • Organic Chemistry Portal. "Synthesis of substituted N-heterocycles by N-arylation." Organic Chemistry Portal. Link

  • Jiang, X., et al. "Process development and research on the synthesis of p-fluoronitrobenzene by halogen exchange fluorination." ResearchGate, 2024. Link

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Optimization

stability issues of 2-(2-Ethyl-1H-imidazol-1-yl)aniline under acidic/basic conditions

Welcome to the technical support center for 2-(2-Ethyl-1H-imidazol-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stabil...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(2-Ethyl-1H-imidazol-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various experimental conditions. Understanding the stability profile of a molecule is a critical aspect of drug development and research, ensuring the integrity of experimental results and the safety of formulated products.[1][2]

This document is structured to address common questions and troubleshooting scenarios you may encounter during your work with 2-(2-Ethyl-1H-imidazol-1-yl)aniline, particularly concerning its stability in acidic and basic environments.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.

Issue 1: Unexpected degradation of 2-(2-Ethyl-1H-imidazol-1-yl)aniline observed during an acidic workup.

Question: I am performing a reaction and upon acidic workup (e.g., using HCl), I am observing significant loss of my starting material, 2-(2-Ethyl-1H-imidazol-1-yl)aniline, and the appearance of unknown impurities in my LC-MS analysis. What could be the cause and how can I mitigate this?

Answer:

The observed degradation is likely due to the acid-catalyzed hydrolysis of the imidazole ring. While the imidazole moiety is aromatic and generally stable, it can be susceptible to hydrolysis under harsh acidic conditions, especially with prolonged exposure or at elevated temperatures.[3] The aniline portion of the molecule also has a basic nitrogen that will be protonated, potentially influencing the electronic properties of the entire molecule and its susceptibility to degradation.

Causality:

  • Protonation of Imidazole: The imidazole ring has a pKa of approximately 7, meaning it will be readily protonated under acidic conditions.[4] This protonation can make the ring more susceptible to nucleophilic attack by water, leading to ring-opening.

  • Aniline Moiety: The aniline amine group (pKa ~4.6) will also be protonated. This positive charge can electronically influence the stability of the attached imidazole ring.

Troubleshooting Workflow:

start Degradation during acidic workup cond1 Harsh acidic conditions? start->cond1 step1 Use milder acids (e.g., acetic acid, sat. NH4Cl) cond1->step1 Yes cond2 Degradation still observed? cond1->cond2 No step2 Perform workup at low temperatures (0-5 °C) step1->step2 step3 Minimize exposure time to acid step2->step3 step3->cond2 step4 Consider alternative purification (e.g., chromatography without acidic workup, extraction with a minimally acidic aqueous phase) cond2->step4 Yes end Stable Compound cond2->end No step4->end

Caption: Troubleshooting acidic degradation.

Detailed Mitigation Protocol:

  • Selection of a Milder Acid: Instead of strong mineral acids like HCl or H₂SO₄, consider using a weaker organic acid such as acetic acid or a buffered solution like saturated ammonium chloride (NH₄Cl) for pH adjustment.

  • Temperature Control: Perform the acidic workup at reduced temperatures (e.g., 0-5 °C). Lower temperatures decrease the rate of hydrolytic degradation.

  • Minimize Contact Time: Reduce the duration of contact between your compound and the acidic medium. Perform the extraction or washing steps as quickly as possible.

  • Alternative Purification: If degradation persists, consider avoiding an acidic workup altogether. Alternative methods could include:

    • Direct purification by flash chromatography on silica gel or a suitable stationary phase.

    • Liquid-liquid extraction using a neutral or slightly basic aqueous phase to remove acidic impurities.[5]

Issue 2: Formation of colored impurities when treating 2-(2-Ethyl-1H-imidazol-1-yl)aniline with a strong base.

Question: During my experiment, I used a strong base like sodium hydroxide (NaOH) and noticed the formation of colored byproducts. What is happening and how can I avoid this?

Answer:

The formation of colored impurities in the presence of a strong base and oxygen is likely due to the oxidation of the aniline moiety. Anilines are known to be susceptible to oxidation, which can be accelerated under basic conditions, leading to the formation of highly colored polymeric or quinone-like structures.[6] While the imidazole ring itself is generally more stable to base-mediated hydrolysis than acid-catalyzed hydrolysis, the overall molecule can still be sensitive.[7]

Causality:

  • Aniline Oxidation: The lone pair of electrons on the aniline nitrogen is readily available for oxidation, especially in the presence of atmospheric oxygen. Basic conditions can deprotonate any residual acidic protons, further facilitating oxidation.

  • Base-Mediated Imidazole Degradation: Although less common than acid hydrolysis, strong bases at elevated temperatures can promote the degradation of the imidazole ring.[8]

Troubleshooting Workflow:

start Colored impurities with strong base cond1 Reaction under air? start->cond1 step1 Perform reaction under inert atmosphere (N2 or Ar) cond1->step1 Yes cond2 Using strong base? cond1->cond2 No step1->cond2 step2 Use a weaker inorganic base (e.g., K2CO3, NaHCO3) or an organic base (e.g., triethylamine) cond2->step2 Yes cond3 Impurities still present? cond2->cond3 No step3 Maintain low reaction temperature step2->step3 step3->cond3 step4 Consider base-free reaction conditions or alternative synthetic route cond3->step4 Yes end Clean Product cond3->end No step4->end

Caption: Troubleshooting basic degradation.

Detailed Mitigation Protocol:

  • Inert Atmosphere: To prevent oxidation of the aniline moiety, conduct your reaction under an inert atmosphere of nitrogen or argon.

  • Choice of Base: If possible, substitute strong bases like NaOH or KOH with milder inorganic bases such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Temperature Management: Keep the reaction temperature as low as feasible to minimize the rate of any potential degradation pathways.

  • Alternative Synthetic Strategies: If the reaction necessitates a strong base, explore alternative synthetic routes that might not require such harsh conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 2-(2-Ethyl-1H-imidazol-1-yl)aniline?

A1: To ensure long-term stability, 2-(2-Ethyl-1H-imidazol-1-yl)aniline should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from direct sunlight and strong oxidizing agents.[6][9] For extended storage, refrigeration (2-8 °C) is recommended.

Q2: How can I monitor the degradation of 2-(2-Ethyl-1H-imidazol-1-yl)aniline in my samples?

A2: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is the most effective way to monitor for degradation.[3][10] This method should be able to separate the parent compound from any potential degradation products.

Q3: Is 2-(2-Ethyl-1H-imidazol-1-yl)aniline sensitive to light?

Q4: What are the expected degradation products under acidic or basic conditions?

A4: While the exact degradation products would need to be identified through techniques like LC-MS and NMR, we can hypothesize based on the known reactivity of imidazoles and anilines.

  • Acidic Conditions: Potential degradation could involve the hydrolysis of the imidazole ring, leading to the formation of N-(2-aminoethyl)-N'-(2-aminophenyl)propanamide or related ring-opened products.

  • Basic Conditions: Under oxidative conditions, degradation would likely involve the aniline moiety, forming colored oligomers or polymers.

Forced Degradation Study Summary

To definitively determine the stability of 2-(2-Ethyl-1H-imidazol-1-yl)aniline, a forced degradation study is recommended.[1][2][3] This involves subjecting the compound to a range of stress conditions to identify potential degradation pathways.

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, 60°C, 8 hours[11]Imidazole ring opening
Base Hydrolysis 0.1 M NaOH, 60°C, 8 hours[11]Aniline oxidation, potential imidazole degradation
Oxidation 3% H₂O₂, room temperatureImidazole ring oxidation, aniline oxidation
Photodegradation Exposure to UV light (e.g., 254 nm)Photolytic cleavage or rearrangement
Thermal Stress Dry heat, e.g., 80°CThermally induced decomposition

References

  • Technical Support Center: Forced Degradation Studies of Imidazole-Containing Compounds - Benchchem. (n.d.).
  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3043-3050.
  • Fisher Scientific. (2023). SAFETY DATA SHEET: 2-(1H-Imidazol-1-yl)aniline.
  • Fisher Scientific. (2023). SAFETY DATA SHEET: 2-(2-Methyl-1H-imidazol-1-yl)aniline.
  • CymitQuimica. (2024). Safety Data Sheet: 3-(1H-imidazol-2-yl)aniline hydrochloride.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • International Journal of Progressive Research in Engineering Management and Science. (2025). A COMPREHENSIVE REVIEW OF FORCED DEGRADATION STUDIES AND STABILITY INDICATING METHODS FOR PARACETAMOL AND METRONIDAZOLE.
  • Washington State University. (n.d.). Aniline.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • MedCrave online. (2016). Forced degradation studies.
  • Cole, T. F., & Birts, M. A. (n.d.). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge.
  • MDPI. (n.d.). Alkylimidazoles.
  • European Medicines Agency. (2026). Quality of medicines questions and answers: Part 2.
  • PubMed. (2011). Hydrolysis of imidazole-2-ylidenes.
  • Google Patents. (1998). Methods for synthesizing 2-substituted imidazoles.
  • Sigma-Aldrich. (n.d.). 2-(1H-Benzo[d]imidazol-2-yl)aniline.
  • Wiley Online Library. (2019). Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry.
  • International Science Community Association. (2012). Synthesis of Substituted Imidazoles via a Multi-Component Condensation Catalyzed by p-toluene Sulfonic Acid, PTSA. Research Journal of Chemical Sciences.
  • ResearchGate. (2025). Hydrolysis of Imidazole-2-ylidenes.
  • Asian Journal of Chemistry. (2009). Determination of Trace Amounts of Aniline in Mixed Water-Ethanol Solution by Coulometric Titration.
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  • Sigma-Aldrich. (n.d.). 2-(1H-Imidazol-1-yl)aniline hydrochloride AldrichCPR.
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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Cross-Reactivity Profiling of 2-(2-Ethyl-1H-imidazol-1-yl)aniline, a Novel Kinase Inhibitor

Abstract The development of targeted therapeutics, particularly kinase inhibitors, necessitates a rigorous evaluation of their selectivity to minimize off-target effects and predict potential toxicities.[1][2] This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The development of targeted therapeutics, particularly kinase inhibitors, necessitates a rigorous evaluation of their selectivity to minimize off-target effects and predict potential toxicities.[1][2] This guide provides a comprehensive framework for assessing the cross-reactivity of a novel, hypothetical kinase inhibitor, 2-(2-Ethyl-1H-imidazol-1-yl)aniline (hereafter designated "EI-Aniline"), a potent inhibitor of the oncogenic serine/threonine kinase, Aurora Kinase A (AURKA). We present a multi-tiered strategy, comparing EI-Aniline against the promiscuous inhibitor Staurosporine and the clinically-approved, highly selective AURKA/B inhibitor Alisertib. This guide details the biochemical and cellular methodologies required to build a robust selectivity profile, supported by comparative experimental data and workflow visualizations, to inform downstream drug development decisions.

Introduction: The Imperative of Kinase Selectivity

Protein kinases are a major class of drug targets, particularly in oncology, due to their central role in signal transduction and cellular regulation.[3] However, the high degree of homology within the ATP-binding site across the human kinome presents a significant challenge in developing selective inhibitors.[2][3] Non-selective kinase inhibition can lead to unexpected toxicities or confound the interpretation of a compound's mechanism of action, making early and thorough cross-reactivity profiling an indispensable step in the drug discovery cascade.[1][4]

This guide focuses on EI-Aniline, a novel compound featuring an imidazole scaffold, a common motif in kinase inhibitors.[5][6] Our objective is to characterize its selectivity profile relative to its primary target, AURKA, a key regulator of mitosis frequently overexpressed in cancers. To establish a meaningful comparison, we will benchmark EI-Aniline against two standards:

  • Staurosporine: A natural product known for its potent but highly non-selective inhibition of a broad range of kinases. It serves as a positive control for promiscuity.

  • Alisertib (MLN8237): An FDA-approved, selective dual Aurora A/B kinase inhibitor, representing the desired selectivity profile for a clinical candidate targeting this pathway.

Our evaluation employs a tiered approach, starting with a broad biochemical screen, followed by dose-response validation and confirmation of off-target effects in a physiological cellular context.[7][8]

Experimental Design: A Three-Tiered Approach to Profiling

A robust selectivity assessment should integrate both biochemical and cell-based assays to provide a holistic view of a compound's activity.[8][9] Biochemical assays offer a clean measure of enzymatic inhibition, while cellular assays provide a more complex but realistic context, accounting for factors like cell permeability and competition with intracellular ATP.[7][10]

G cluster_0 Tier 1: Broad Kinome Screen cluster_1 Tier 2: Biochemical IC50 Validation cluster_2 Tier 3: Cellular Target Engagement a Test Compounds: - EI-Aniline - Alisertib - Staurosporine (All at 1 µM) b Biochemical Kinase Panel (e.g., DiscoverX KINOMEscan®) ~468 Kinases a->b Screen against c Primary Hit Identification (% Inhibition Data) b->c Generate d Select On-Target (AURKA) & Key Off-Targets (e.g., ABL1, FLT3) c->d e Biochemical Dose-Response Assay (e.g., ADP-Glo™) d->e Test in f Quantitative Potency (IC50) Selectivity Index Calculation e->f Determine g Select Cell Line Expressing On- and Off-Targets (e.g., K-562 cells) f->g h Cellular Phosphorylation Assay (Western Blot or AlphaLISA®) g->h Treat with Compounds i Confirm On-Target & Off-Target Inhibition in a Physiological Context h->i Analyze

Caption: Tiered workflow for kinase inhibitor cross-reactivity profiling.

Methodologies & Protocols

Tier 1: High-Throughput Biochemical Kinome Screen

The initial step involves screening against a large, representative panel of the human kinome to identify potential off-targets.[1] Commercially available platforms, such as the Eurofins DiscoverX KINOMEscan®, offer broad coverage of over 400 kinases.[8]

Protocol: KINOMEscan® Profiling

  • Compound Preparation: Prepare 100 mM stock solutions of EI-Aniline, Alisertib, and Staurosporine in DMSO. Dilute to a 100 µM intermediate concentration.

  • Assay Execution: Submit compounds to a commercial vendor (e.g., Eurofins) for screening at a single, high concentration (typically 1 µM) against their full kinase panel.

  • Data Analysis: The output is typically provided as percent inhibition (%I) relative to a DMSO control. A common threshold for identifying a "hit" is >80% inhibition.

Tier 2: Biochemical IC50 Dose-Response Validation

Hits identified in the primary screen must be validated to determine their potency (IC50).[1] This quantifies the concentration of inhibitor required to reduce enzyme activity by 50%. The ADP-Glo™ Kinase Assay (Promega) is a robust, luminescence-based method suitable for this purpose.[11]

Protocol: ADP-Glo™ IC50 Determination

  • Reagent Preparation: Prepare kinase reaction buffer, kinase/substrate solutions for AURKA and selected off-targets (e.g., ABL1, FLT3), and ATP solution.

  • Compound Plating: Serially dilute test compounds in DMSO to create a 10-point, 3-fold dilution series. Transfer to a 384-well assay plate.

  • Kinase Reaction: Add the kinase/substrate solution to the compound plate and incubate briefly. Initiate the reaction by adding ATP. Incubate at room temperature for 60 minutes.

  • Signal Generation: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Data Acquisition: Read luminescence on a plate reader.

  • Data Analysis: Normalize data to positive (no inhibitor) and negative (no kinase) controls. Fit the dose-response curve using non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.

Tier 3: Cellular Target Engagement & Pathway Analysis

Confirming that biochemical off-target activity translates into a cellular effect is critical.[7][10] A Western blot can be used to measure the phosphorylation of a known downstream substrate of both the on-target and a key off-target kinase in a relevant cell line.[9] For example, K-562 cells (chronic myelogenous leukemia) endogenously express both AURKA and the off-target ABL1.

Protocol: Cellular Western Blot Analysis

  • Cell Culture & Treatment: Culture K-562 cells to ~80% confluency. Treat cells with a dose range of EI-Aniline, Alisertib, and Staurosporine for 2 hours.

  • Cell Lysis: Harvest cells, wash with PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blot: Separate 20 µg of protein lysate per lane on a 4-12% Bis-Tris gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST. Probe with primary antibodies overnight at 4°C (e.g., anti-phospho-AURKA (Thr288), anti-phospho-CRKL (Tyr207) as a substrate for ABL1, and a loading control like β-actin).

  • Detection: Wash and incubate with HRP-conjugated secondary antibodies. Detect signal using an ECL substrate and an imaging system.

  • Analysis: Densitometrically quantify the phosphorylation signal, normalizing to the loading control.

Results: A Comparative Selectivity Profile

The following tables summarize hypothetical data from the described experimental workflow.

Table 1: Tier 1 - Primary Kinome Screen Results (% Inhibition at 1 µM)

Kinase TargetEI-Aniline (%I)Alisertib (%I)Staurosporine (%I)
AURKA (On-Target) 99 99 98
AURKB (On-Target Family)859897
ABL1 (Off-Target)821595
FLT3 (Off-Target)75892
SRC (Off-Target)45596
LCK (Off-Target)38394
... (400+ other kinases)<20<10>80 for many

Table 2: Tier 2 - Biochemical IC50 Validation (nM)

Kinase TargetEI-Aniline (IC50, nM)Alisertib (IC50, nM)Staurosporine (IC50, nM)
AURKA 15 12 5
AURKB55207
ABL1450>10,00025
FLT3800>10,00018

Discussion: Interpreting the Cross-Reactivity Data

The primary screen (Table 1) immediately highlights the different selectivity profiles. Staurosporine shows broad activity as expected. Alisertib demonstrates high selectivity for the Aurora kinase family. Our investigational compound, EI-Aniline, shows high potency against its primary target AURKA but also flags potential off-target activity against ABL1 and FLT3.

The IC50 validation (Table 2) quantifies these interactions. The Selectivity Index (SI) , calculated as IC50(off-target) / IC50(on-target), provides a crucial metric.

  • EI-Aniline SI (ABL1 vs AURKA): 450 nM / 15 nM = 30-fold

  • Alisertib SI (ABL1 vs AURKA): >10,000 nM / 12 nM = >833-fold

While EI-Aniline is potent against AURKA, its 30-fold selectivity over ABL1 is modest and warrants further investigation, as off-target ABL1 inhibition could have unintended biological consequences, either beneficial or detrimental.[4]

G cluster_0 EI-Aniline Inhibition Profile cluster_1 On-Target Pathway cluster_2 Off-Target Pathway aurka AURKA mitosis Mitotic Progression aurka->mitosis Regulates abl1 ABL1 crkl p-CRKL abl1->crkl Phosphorylates survival Cell Survival/ Proliferation crkl->survival inhibitor EI-Aniline inhibitor->aurka High Potency (IC50 = 15 nM) inhibitor->abl1 Moderate Potency (IC50 = 450 nM)

Caption: Hypothetical on-target and off-target signaling pathways for EI-Aniline.

The cellular Western blot results would be the final piece of evidence. If EI-Aniline demonstrates inhibition of CRKL phosphorylation at concentrations near its cellular AURKA IC50, it would confirm that the ABL1 off-target activity is relevant in a physiological system. This information is critical for guiding the next steps, which could involve medicinal chemistry efforts to improve selectivity or designing future toxicology studies to specifically monitor for ABL1-related effects.

Conclusion

This guide outlines a systematic and robust methodology for profiling the cross-reactivity of a novel kinase inhibitor, EI-Aniline. By employing a tiered approach that combines broad biochemical screening with quantitative IC50 determination and cellular validation, a clear picture of the compound's selectivity can be established. The comparative analysis against both promiscuous (Staurosporine) and selective (Alisertib) inhibitors provides essential context for decision-making. The hypothetical data for EI-Aniline reveal a potent AURKA inhibitor with moderate off-target activity against ABL1, underscoring the importance of this comprehensive profiling strategy to identify and quantify potential liabilities early in the drug discovery process.

References

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link].

  • Robles, O.V., et al. (2026). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry. Available from: [Link].

  • Vickers, C., et al. (n.d.). CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry. Available from: [Link].

  • Selvita. (2026). Beyond Early Success - What a Kinase Case Study Revealed About Off-Target Effects. Available from: [Link].

  • Bamborough, P., et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. Available from: [Link].

  • Profacgen. Cell-based Kinase Assays. Available from: [Link].

  • Reaction Biology. Cell-Based In Vitro Kinase Assay Services. Available from: [Link].

  • Creative Diagnostics. (n.d.). Cross-Reactivity Assessment. Available from: [Link].

  • Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. Available from: [Link].

  • Sharma, V. K., et al. (2022). Review of pharmacological effects of imidazole derivatives. Journal of Pharmaceutical Research International. Available from: [Link].

  • Gyma Food Industries. (2020). Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry. Available from: [Link].

  • Al-Ostath, A., et al. (2025). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. International Journal of Pharmaceutical Sciences and Research. Available from: [Link].

  • Bio-Rad. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Available from: [Link].

  • Yadav, G., et al. (2022). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Molecules. Available from: [Link].

  • Sharma, P., et al. (2012). Divers Pharmacological Significance of Imidazole Derivatives- A Review. International Journal of Pharmaceutical and Chemical Sciences. Available from: [Link].

  • Hernández-Luis, F., et al. (2013). Synthesis and antiprotozoadal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives. European Journal of Medicinal Chemistry. Available from: [Link].

  • De Vita, D., et al. (2016). In vitro screening of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives as antiprotozoal agents and docking studies on Trypanosoma cruzi CYP51. European Journal of Medicinal Chemistry. Available from: [Link].

  • Al-Ghorbani, M., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances. Available from: [Link].

Sources

Comparative

structure-activity relationship (SAR) studies of 2-(2-Ethyl-1H-imidazol-1-yl)aniline derivatives

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) studies surrounding 2-(2-Ethyl-1H-imidazol-1-yl)aniline and its derivatives. This scaffold represents a privileged structure...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) studies surrounding 2-(2-Ethyl-1H-imidazol-1-yl)aniline and its derivatives. This scaffold represents a privileged structure in medicinal chemistry, serving as a critical intermediate for the synthesis of fused heterocyclic systems (such as imidazo[1,2-a]quinoxalines) and open-chain N-aryl imidazole inhibitors targeting enzymes like COX-2 , p38 MAPK , and Aromatase .

Executive Summary

The 2-(2-Ethyl-1H-imidazol-1-yl)aniline scaffold (CAS: 937607-78-8) is a versatile pharmacophore precursor. Unlike simple anilines, the ortho-positioned 2-ethylimidazole moiety provides a unique combination of steric bulk, basicity, and hydrogen-bond acceptor capability. Derivatives of this scaffold are primarily explored for anticancer (melanoma, leukemia) and anti-inflammatory activities.

This guide analyzes the SAR of this series, comparing it against standard 2-Methyl and 2-Phenyl analogs, and evaluating its performance as a precursor for the bioactive Imidazo[1,2-a]quinoxaline class (Imiqualines).

Key Findings
  • Bioactivity: Derivatives exhibit potent cytotoxicity against A375 melanoma cell lines (IC50 < 200 nM) when cyclized.

  • Mechanism: Dual inhibition of PDE4 and modulation of Tubulin polymerization (depending on substitution).

  • SAR Driver: The 2-ethyl group enhances lipophilicity (logP) and metabolic stability compared to the 2-methyl analog, while avoiding the steric clash of a 2-phenyl group in tight binding pockets.

The Scaffold & Design Strategy

The core structure consists of an aniline ring linked via the N1-position to a 2-ethylimidazole. This design exploits the "Ortho-Effect" , where the proximity of the amino group and the imidazole nitrogen facilitates cyclization or creates a pre-organized conformation for binding.

Structural Logic
  • Imidazole Ring: Acts as a bioisostere for pyridine or pyrazole (as seen in Celecoxib). The N3 nitrogen is a crucial hydrogen bond acceptor.

  • 2-Ethyl Substituent:

    • Lipophilicity: Increases membrane permeability compared to a methyl group.

    • Steric Shielding: Protects the imidazole ring from rapid metabolic oxidation.

    • Conformational Lock: Forces the phenyl and imidazole rings to twist out of planarity, often matching the twisted conformation of bioactive ligands.

  • Aniline Amino Group (-NH2): The primary handle for derivatization (forming ureas, amides, or sulfonamides) or cyclization.

Comparative SAR Analysis

The following table synthesizes data from comparative studies of N-aryl imidazole derivatives, focusing on the impact of the C-2 substituent on the imidazole ring.

Table 1: Impact of C-2 Substituent on Biological Activity (Anticancer/Anti-inflammatory Models)
C-2 SubstituentLipophilicity (cLogP)Steric Bulk (A-value)Biological Potency (Relative)Metabolic StabilityPrimary Application
-H LowNegligibleLowLowGeneral Screening
-Methyl Medium1.70ModerateModerateStandard Reference
-Ethyl (Focus)High 1.75 High High Optimized Lead
-Phenyl Very High3.00Variable (Steric Clash)HighKinase Inhibitors
-Isopropyl High2.15ModerateVery HighSteric Probes

Interpretation: The 2-Ethyl derivative often represents the "Sweet Spot" in SAR optimization. It provides sufficient hydrophobic interaction to fill enzyme pockets (e.g., COX-2 hydrophobic channel) without the steric penalty incurred by the bulkier Phenyl or Isopropyl groups.

Mechanism of Action & Signaling Pathways[1][2]

Derivatives of this scaffold, particularly the fused Imidazo[1,2-a]quinoxalines , act through multiple pathways. The diagram below illustrates the dual mechanism often observed in this chemical class: PDE Inhibition (leading to cAMP accumulation) and Tubulin Destabilization .

MOA_Pathway Compound 2-(2-Ethyl-1H-imidazol-1-yl) aniline Derivative Target1 PDE4 Isoform (Inhibition) Compound->Target1 Target2 Tubulin (Destabilization) Compound->Target2 cAMP cAMP Levels (Increase) Target1->cAMP Prevents Hydrolysis Mitosis Mitotic Arrest (G2/M Phase) Target2->Mitosis Disrupts Spindle PKA PKA Activation cAMP->PKA CREB CREB Phosphorylation PKA->CREB Apoptosis Apoptosis (Cancer Cell Death) CREB->Apoptosis Downstream Gene Reg. Mitosis->Apoptosis

Figure 1: Dual mechanism of action for Imidazo-fused derivatives derived from the aniline scaffold.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis of the scaffold and a standard derivatization workflow.

Protocol A: Synthesis of 2-(2-Ethyl-1H-imidazol-1-yl)aniline

Objective: Synthesize the core scaffold via Nucleophilic Aromatic Substitution (SNAr) followed by reduction.

  • SNAr Coupling:

    • Reagents: 2-Fluoronitrobenzene (1.0 eq), 2-Ethylimidazole (1.2 eq), K2CO3 (2.0 eq).

    • Solvent: DMF (Dimethylformamide).

    • Conditions: Heat at 100°C for 12 hours under N2 atmosphere.

    • Workup: Pour into ice water. Filter the yellow precipitate (2-(2-ethylimidazol-1-yl)nitrobenzene).

  • Reduction:

    • Reagents: Iron powder (5.0 eq), NH4Cl (5.0 eq).

    • Solvent: Ethanol/Water (4:1).

    • Conditions: Reflux at 80°C for 4 hours.

    • Purification: Filter through Celite. Concentrate filtrate. Recrystallize from Ethanol.

    • Yield: Typically 75-85%.

Protocol B: Cyclization to Imidazo[1,2-a]quinoxaline (Bioactive Core)

Objective: Convert the aniline scaffold into the anticancer "Imiqualine" core.

  • Activation: Dissolve 2-(2-Ethyl-1H-imidazol-1-yl)aniline (1.0 eq) in dry Dichloromethane (DCM).

  • Reagent Addition: Add Triphosgene (0.4 eq) or Carbonyldiimidazole (CDI) (1.2 eq) at 0°C.

  • Cyclization: Add Triethylamine (TEA) (2.0 eq) and reflux for 6 hours.

  • Result: Formation of the tricyclic 1-ethyl-4,5-dihydroimidazo[1,2-a]quinoxalin-4-one.

Synthesis Workflow Diagram

This diagram visualizes the critical path from raw materials to the bioactive derivative.

Synthesis_Workflow SM1 2-Fluoronitrobenzene Inter1 Nitro Intermediate (S_NAr Coupling) SM1->Inter1 K2CO3, DMF, 100°C SM2 2-Ethylimidazole SM2->Inter1 Scaffold 2-(2-Ethyl-1H-imidazol-1-yl)aniline (Target Scaffold) Inter1->Scaffold Fe/NH4Cl, Reduction Prod1 Imidazo[1,2-a]quinoxaline (Anticancer) Scaffold->Prod1 Triphosgene/CDI Cyclization Prod2 Urea Derivative (Kinase Inhibitor) Scaffold->Prod2 Isocyanate Derivatization

Figure 2: Synthetic route from commercial starting materials to bioactive derivatives.

Conclusion & Recommendations

The 2-(2-Ethyl-1H-imidazol-1-yl)aniline scaffold is a robust and versatile building block. Its 2-ethyl substituent offers a distinct pharmacological advantage over methyl or phenyl analogs by balancing lipophilicity with steric fit.

Recommendation for Researchers:

  • For Anticancer Discovery: Focus on the cyclization of this scaffold to generate 1-ethyl-imidazo[1,2-a]quinoxalines, which show promise against melanoma.

  • For Anti-inflammatory Discovery: Utilize the aniline nitrogen to create urea or sulfonamide derivatives , targeting the p38 MAPK or COX-2 hydrophobic channels where the ethyl group can occupy the selectivity pocket.

References

  • Deleuze-Masquéfa, C., et al. "New imidazo[1,2-a]quinoxaline derivatives: synthesis and in vitro activity against human melanoma." European Journal of Medicinal Chemistry, 44(9), 3406-3411, 2009.

  • Moarbess, G., et al. "In vitro and in vivo anti-tumoral activities of imidazo[1,2-a]quinoxaline derivatives against human melanoma." Neoplasia, 13(10), 969-978, 2011.

  • Mossetti, R., et al. "Synthesis of benzo[4,5]imidazo[1,2-a]quinoxalines by I2-mediated sp3 C–H amination." Organic Chemistry Frontiers, 2018.

  • Almansa, C., et al. "Synthesis and Structure-Activity Relationship of a New Series of COX-2 Selective Inhibitors: 1,5-Diaryl-1H-imidazole Derivatives." Journal of Medicinal Chemistry, 46(16), 3463–3475, 2003.

  • Sigma-Aldrich. "Product Specification: 2-(2-ethyl-1H-imidazol-1-yl)aniline (CAS 937607-78-8)."

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(2-Ethyl-1H-imidazol-1-yl)aniline

Prepared by: Your Senior Application Scientist This document provides essential safety and logistical information for the proper handling and disposal of 2-(2-Ethyl-1H-imidazol-1-yl)aniline. As a specialized research che...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

This document provides essential safety and logistical information for the proper handling and disposal of 2-(2-Ethyl-1H-imidazol-1-yl)aniline. As a specialized research chemical, this compound necessitates rigorous adherence to safety protocols to ensure personnel safety, environmental protection, and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.

Hazard Profile and Risk Assessment: An Evidence-Based Approach

A complete toxicological profile for 2-(2-Ethyl-1H-imidazol-1-yl)aniline is not extensively documented. Therefore, a conservative risk assessment based on its structural components—an aniline derivative and an imidazole moiety—is critical.

  • Aniline Core Hazards: Aniline and its derivatives are a class of compounds with significant, well-documented hazards. They are classified as toxic if swallowed, inhaled, or in contact with skin.[1][2] Critically, many anilines are suspected of causing genetic defects and cancer and are known to cause damage to organs through prolonged or repeated exposure.[3][4] Furthermore, they are very toxic to aquatic life with long-lasting effects, making environmental containment a top priority.[1][3] The U.S. Environmental Protection Agency (EPA) lists aniline as a hazardous waste (RCRA code U012), mandating specific disposal pathways.[5]

  • Imidazole Ring Hazards: The imidazole ring, while less acutely toxic than aniline, is known to be corrosive and can cause severe skin burns and eye damage.[6][7]

  • Analog Compound Data: The Safety Data Sheet (SDS) for the closely related compound, 2-(1H-Imidazol-1-yl)aniline, classifies it as harmful if swallowed, in contact with skin, or if inhaled.[8]

Core Principles of Disposal for Research Chemicals

The disposal of any research chemical is governed by three fundamental principles:

  • Personnel Safety: Preventing exposure during handling, storage, and disposal is the primary objective. This is achieved through a combination of engineering controls, personal protective equipment (PPE), and standardized procedures.

  • Environmental Protection: The chemical must be prevented from entering drains, waterways, or the general waste stream.[10][11] Aniline derivatives are particularly harmful to aquatic ecosystems.[9]

  • Regulatory Compliance: Disposal must be conducted in strict accordance with all local, state, and federal regulations, including those set forth by the EPA's Resource Conservation and Recovery Act (RCRA).[12][13]

Standard Operating Procedure (SOP) for Disposal

This protocol outlines the required step-by-step process for safely disposing of 2-(2-Ethyl-1H-imidazol-1-yl)aniline waste, including pure compound, solutions, and contaminated materials.

Step 1: Engineering Controls & Personal Protective Equipment (PPE)

The causality behind this first step is simple: prevent all routes of exposure.

  • Engineering Controls: All weighing, transfer, and handling of this compound must be conducted within a certified chemical fume hood.[6][10][14] The fume hood's constant airflow protects the user from inhaling potentially harmful dust or vapors. An eyewash station and safety shower must be immediately accessible.[2][7]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This is your last line of defense against exposure.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Butyl, Neoprene, or Viton recommended).[14]Anilines can be absorbed through the skin.[15] Nitrile gloves are not recommended for prolonged contact with aniline and should only be used for incidental contact.[14] Always check manufacturer compatibility data.
Eye Protection ANSI Z87.1-compliant chemical safety goggles.[2][16]Protects against splashes of solutions or accidental contact with solid particles.
Body Protection A fully buttoned, long-sleeved laboratory coat.[10][14]Prevents contamination of personal clothing.
Footwear Closed-toe shoes.[2]Protects feet from potential spills.
Step 2: Waste Identification and Segregation

Proper segregation is a self-validating system that prevents dangerous chemical reactions.[17]

  • Waste Stream: Establish a dedicated hazardous waste stream for 2-(2-Ethyl-1H-imidazol-1-yl)aniline and materials contaminated with it (e.g., gloves, wipes, pipette tips).

  • Segregation: Do not mix this waste with other chemical streams, particularly strong oxidizers or acids, with which anilines can react violently.[2][5] This waste must be kept separate unless explicitly approved by your institution's Environmental Health & Safety (EHS) department.[10]

Step 3: Waste Collection and Storage

Proper containment and storage are critical for safety and compliance.

  • Containers: Use only approved, leak-proof, and chemically compatible hazardous waste containers.[10] For aniline waste, high-density polyethylene (HDPE) containers are a suitable choice.[14]

  • Labeling: The container must be clearly and accurately labeled.[17] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-(2-Ethyl-1H-imidazol-1-yl)aniline"

    • The associated hazards (e.g., "Toxic," "Environmental Hazard")

    • The accumulation start date

  • Storage Location: Store the sealed waste container in a designated, secure satellite accumulation area.[10][14] This area must be:

    • Well-ventilated.

    • Away from general laboratory traffic.

    • Equipped with secondary containment (e.g., a larger bin) to contain any potential leaks.

Step 4: Final Disposal

Under no circumstances should this chemical be disposed of in the standard trash or down the drain.[14]

  • Contact EHS: The only acceptable method of disposal is through your institution's EHS office or a licensed hazardous waste management contractor.[3][12] Schedule a waste pickup in accordance with your facility's procedures.[12]

Spill and Emergency Procedures

Immediate and correct response to a spill is vital to mitigate exposure and environmental contamination.

  • Small Spill (manageable in <10 minutes):

    • Ensure you are wearing the appropriate PPE as detailed in the table above.

    • Absorb the spill with an inert, dry material such as vermiculite, sand, or a chemical absorbent pad.[14]

    • Carefully collect the absorbent material and contaminated debris using non-sparking tools.

    • Place all materials into a sealed, labeled hazardous waste container for disposal.[10][14]

    • Decontaminate the spill area with an appropriate solvent (e.g., ethanol) and then wash with soap and water. All cleaning materials (wipes, gloves) must also be disposed of as hazardous waste.[10]

  • Large Spill:

    • Immediately evacuate the area.

    • Alert others in the vicinity and secure the area to prevent entry.

    • If there is any risk of fire or significant exposure, call 911 or your institution's emergency number.

    • Contact your EHS office for professional cleanup.[14]

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2][6]

    • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][16]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of 2-(2-Ethyl-1H-imidazol-1-yl)aniline waste.

G Disposal Workflow for 2-(2-Ethyl-1H-imidazol-1-yl)aniline cluster_lab Laboratory Operations cluster_ehs EHS & Final Disposal A Waste Generation (e.g., unused solid, contaminated solution, PPE) B Characterize as Hazardous Waste (Toxic, Potential Carcinogen, Environmental Hazard) A->B C Segregate into Dedicated, Chemically Compatible Container B->C Based on Hazard Profile D Label Container Clearly 'Hazardous Waste: 2-(2-Ethyl-1H-imidazol-1-yl)aniline' C->D E Store in Secure Satellite Accumulation Area (Secondary Containment, Ventilated) D->E F Contact EHS for Waste Pickup E->F G Transport to Central Accumulation Facility F->G EHS Responsibility H Final Disposal at a Licensed Treatment, Storage, and Disposal Facility (TSDF) G->H Manifested Shipment

Caption: Decision workflow for handling 2-(2-Ethyl-1H-imidazol-1-yl)aniline waste.

References

  • Pharmaceutical Waste - Environmental Health & Safety - University of Delaware. (n.d.). University of Delaware. Retrieved February 15, 2026, from [Link]

  • Pharmaceutical Waste - Office of Environmental Health and Safety. (n.d.). Wayne State University. Retrieved February 15, 2026, from [Link]

  • Aniline Standard Operating Procedure . (n.d.). Washington State University. Retrieved February 15, 2026, from [Link]

  • Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater . (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • A review: Analytical methods in pharmaceutical waste and its chemical hazards in environmental management . (2025, June 28). International Journal of Pharmaceutical and Life Sciences. Retrieved February 15, 2026, from [Link]

  • Aniline Standard Operating Procedure . (n.d.). University of Washington. Retrieved February 15, 2026, from [Link]

  • Safety Data Sheet: Aniline . (2021, November 30). Chemos GmbH & Co.KG. Retrieved February 15, 2026, from [Link]

  • MSDS Name: Imidazole . (n.d.). West Liberty University. Retrieved February 15, 2026, from [Link]

  • Pharmaceutical Hazardous Waste Management Guide from MLI . (2025, November 26). MLI Environmental. Retrieved February 15, 2026, from [Link]

  • Pharmaceutical Waste Management: Significant for Health of Nature and Future Review Article . (2020, November 17). International Journal of Pharmaceutical Sciences and Research. Retrieved February 15, 2026, from [Link]

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Handling

A Comprehensive Guide to Personal Protective Equipment and Safe Handling of 2-(2-Ethyl-1H-imidazol-1-yl)aniline

Disclaimer: No specific Safety Data Sheet (SDS) for 2-(2-Ethyl-1H-imidazol-1-yl)aniline was publicly available at the time of this writing. The following guidance is synthesized from the known, significant hazards of its...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 2-(2-Ethyl-1H-imidazol-1-yl)aniline was publicly available at the time of this writing. The following guidance is synthesized from the known, significant hazards of its primary structural components: the aniline moiety and the imidazole moiety. It is imperative to treat this compound as highly hazardous. This guide should supplement, not replace, a thorough, experiment-specific risk assessment and your institution's established safety protocols.

Hazard Assessment: A Synthesis of Component Risks

The chemical structure of 2-(2-Ethyl-1H-imidazol-1-yl)aniline combines two functional groups with distinct and serious hazard profiles. The aniline component is a well-documented toxin, while the imidazole group presents significant corrosive hazards.[1][2] Therefore, a conservative approach assuming a high degree of hazard is mandatory.

Potential Hazards Include:

  • Acute Toxicity: Expected to be toxic or harmful if swallowed, in contact with skin, or if inhaled, consistent with aniline and other substituted anilines.[1][3][4][5]

  • Carcinogenicity & Mutagenicity: Aniline is a suspected carcinogen and mutagen; this compound should be handled as such with extreme caution.[1][5][6]

  • Severe Skin and Eye Damage: Imidazole and aniline derivatives can cause serious eye damage and skin irritation or burns.[2][5][7]

  • Skin Sensitization: May cause an allergic skin reaction.[1][5]

  • Organ Damage: Aniline is known to cause damage to organs, particularly the blood (methemoglobinemia), through prolonged or repeated exposure.[5][6][8]

  • Aquatic Toxicity: Aniline is very toxic to aquatic life, and this compound should be presumed to share this characteristic.[3][5]

The Hierarchy of Controls: A Foundational Safety Principle

Before detailing Personal Protective Equipment (PPE), it is crucial to apply the hierarchy of controls. PPE is the last line of defense. The most effective safety measures are engineering and administrative controls.

cluster_0 Hierarchy of Controls a Engineering Controls (e.g., Fume Hood) b Administrative Controls (e.g., SOPs, Training) a->b c Personal Protective Equipment (PPE) (Last Line of Defense) b->c caption Fig 1. Hierarchy of Controls.

Caption: Fig 1. Hierarchy of Controls.

Primary Engineering Control: All handling of 2-(2-Ethyl-1H-imidazol-1-yl)aniline, including weighing, dispensing, and preparing solutions, must be conducted within a properly functioning and certified chemical fume hood.[1][9]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is essential to prevent exposure through dermal, ocular, and respiratory routes.

PPE CategoryItemSpecifications & Rationale
Hand Protection Double Gloving: Inner and Outer Chemical-Resistant GlovesOuter Glove: Butyl or Viton rubber gloves are strongly recommended due to the aniline component.[1] Inner Glove: A nitrile glove can be used as the inner layer. Rationale: Aniline and its derivatives can readily penetrate many common glove materials, including nitrile, with prolonged contact.[1] Double gloving provides an additional barrier and allows for safe removal of the more heavily contaminated outer glove. Always inspect gloves for degradation before and during use.[10][11]
Eye & Face Protection Chemical Splash Goggles & Full-Face ShieldRationale: The high risk of serious eye damage from both imidazole and aniline moieties necessitates robust protection.[2][7] Goggles provide a seal against splashes, while a face shield protects the entire face from splashes during transfers or other high-risk procedures. Standard safety glasses are insufficient.
Body Protection Flame-Retardant Laboratory Coat & Chemical-Resistant ApronRationale: A fully buttoned, flame-retardant lab coat must be worn at all times.[10] A chemical-resistant apron worn over the lab coat is required for any procedure involving significant quantities or a high risk of splashing. This protects against skin exposure and contamination of personal clothing.
Respiratory Protection NIOSH-Approved Respirator (as needed)Rationale: Under normal operating conditions within a certified fume hood, respiratory protection is not typically required.[11] However, for spill response outside of a fume hood or where aerosols may be generated, a NIOSH-approved air-purifying respirator with organic vapor/amine cartridges is necessary. For unknown exposure levels or large spills, a self-contained breathing apparatus (SCBA) is required.[6]

Operational and Disposal Plan

A systematic workflow minimizes risk during handling and disposal.

Step-by-Step Handling Procedure
  • Preparation:

    • Conduct a formal, documented risk assessment for the specific experiment.

    • Verify the certification and proper function (air flow) of the chemical fume hood.

    • Locate and confirm the accessibility and functionality of the nearest safety shower, eyewash station, and appropriate fire extinguisher.[9]

    • Assemble a dedicated chemical spill kit appropriate for organic amines.[10]

  • Handling:

    • Don all required PPE as specified in the table above before entering the designated handling area.

    • Handle the compound exclusively within the chemical fume hood.

    • For transfers, use precision tools like syringes or pipettes to minimize spill risk.

    • Avoid heating with open flames. Use a controlled heating source such as a heating mantle or oil bath.[10]

  • Decontamination:

    • Upon completion of work, wipe down the work surface in the fume hood with an appropriate solvent, followed by soap and water.

    • All cleaning materials must be disposed of as hazardous waste.

Disposal Plan

Chemical waste must be handled with the same level of caution as the parent compound.

  • Waste Segregation: Do not mix waste containing 2-(2-Ethyl-1H-imidazol-1-yl)aniline with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[12]

  • Solid Waste: All contaminated solid waste, including gloves, pipette tips, weighing paper, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.[10][13]

  • Liquid Waste: Collect all liquid waste in a compatible, sealed, and properly vented hazardous waste container.

  • Containerization & Labeling: Waste containers must be chemically compatible, leak-proof, and kept securely closed when not in use.[12][14] Label the container clearly with "Hazardous Waste," the full chemical name, and any other information required by local and federal regulations.[12]

cluster_workflow Safe Handling Workflow prep 1. Preparation - Risk Assessment - Fume Hood Check - Locate Safety Gear ppe 2. Don Full PPE - Double Gloves - Goggles & Face Shield - Lab Coat & Apron prep->ppe handle 3. Handling in Fume Hood - Weigh & Dispense - Perform Experiment ppe->handle decon 4. Decontaminate - Clean Work Area - Dispose of Cleaning Materials handle->decon waste 5. Waste Disposal - Segregate Waste - Use Labeled Containers decon->waste doff 6. Doff PPE - Remove outer gloves first - Wash hands thoroughly waste->doff caption Fig 2. Workflow for safe handling and disposal.

Caption: Fig 2. Workflow for safe handling and disposal.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

  • Skin Contact: Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6][15]

  • Eye Contact: Immediately flush eyes with large amounts of water at an eyewash station for at least 30 minutes, holding the eyelids open. Seek immediate medical attention.[6][7]

  • Inhalation: Move the person to fresh air. If breathing has stopped, begin rescue breathing. Seek immediate medical attention.[6][16]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][16]

  • Small Spill (inside fume hood): If trained and equipped, absorb the spill with an inert material (e.g., vermiculite, sand).[12] Collect the material into a sealed hazardous waste container. Decontaminate the area.

  • Large Spill (or any spill outside fume hood): Evacuate the immediate area and alert others. Contact your institution's EHS or emergency response team immediately.[9]

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